molecular formula C9H7ClN2 B1427699 4-Chloroquinolin-7-amine CAS No. 451447-23-7

4-Chloroquinolin-7-amine

Cat. No.: B1427699
CAS No.: 451447-23-7
M. Wt: 178.62 g/mol
InChI Key: MSZRIERONARWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinolin-7-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRIERONARWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743321
Record name 4-Chloroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451447-23-7
Record name 4-Chloroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 4-Amino-7-Chloroquinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline ring system, a bicyclic aromatic heterocycle, represents one of the most privileged scaffolds in medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a multitude of therapeutic agents across a wide spectrum of diseases. From the historical significance of quinine in combating malaria to the development of modern targeted therapies, the quinoline nucleus continues to be a fertile ground for drug discovery.

This guide focuses on a particularly fruitful branch of this chemical family: the 4-amino-7-chloroquinoline scaffold. This specific arrangement of substituents has proven to be a critical pharmacophore, most famously embodied by the antimalarial drug Chloroquine. However, its utility extends far beyond infectious diseases, serving as a foundational building block for potent inhibitors of protein kinases, agents for neurodegenerative diseases, and other novel therapeutics.

As senior application scientists and drug development professionals, understanding the nuances of this scaffold—its synthesis, reactivity, structure-activity relationships (SAR), and mechanisms of action—is paramount for leveraging its full potential in contemporary drug design. This document provides a comprehensive technical overview, grounded in established protocols and mechanistic insights, to empower researchers in their quest for novel chemical entities.

Part 1: The Synthetic Keystone - Accessing the 4,7-Dichloroquinoline Precursor

The journey to any 4-amino-7-chloroquinoline derivative begins with the synthesis of its essential precursor, 4,7-dichloroquinoline . This intermediate is not typically prepared by direct chlorination but rather through a multi-step sequence that offers robust control over the regiochemistry. The most common and scalable approach starts from m-chloroaniline.

Gould-Jacobs Reaction: A Reliable Pathway to the Quinoline Core

The Gould-Jacobs reaction provides an efficient method for constructing the quinoline ring system. The process involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Workflow for 4,7-Dichloroquinoline Synthesis

G m_chloroaniline m-Chloroaniline condensation Condensation m_chloroaniline->condensation malonate Diethyl ethoxymethylenemalonate malonate->condensation intermediate1 Acrylate Intermediate condensation->intermediate1 Step 1 cyclization Thermal Cyclization (Dowtherm A, ~250°C) intermediate2 Quinoline Ester cyclization->intermediate2 Step 3 saponification Saponification (NaOH) intermediate3 Carboxylic Acid saponification->intermediate3 decarboxylation Decarboxylation (Heat) intermediate4 7-Chloro-4-hydroxyquinoline decarboxylation->intermediate4 Step 4 chlorination Chlorination (POCl₃) product 4,7-Dichloroquinoline chlorination->product intermediate1->cyclization Step 2 intermediate2->saponification intermediate3->decarboxylation intermediate4->chlorination Step 5

Caption: Synthetic workflow for 4,7-dichloroquinoline via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

This protocol is a synthesized representation of established procedures, such as those published in Organic Syntheses.[1]

Step 1 & 2: Condensation and Cyclization

  • In a suitably sized reaction vessel, combine m-chloroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture gently (e.g., on a steam bath) for approximately 1 hour to initiate condensation and allow for the evolution of ethanol.[2]

  • Transfer the resulting crude acrylate intermediate into a high-boiling point solvent, such as Dowtherm A.

  • Heat the mixture to vigorous boiling (approx. 250°C) for 1-2 hours to effect thermal cyclization. The quinoline ester product will begin to crystallize upon heating.[1][3]

  • Cool the mixture and collect the solid ester by filtration.

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux until the solid completely dissolves (approx. 1 hour), indicating complete saponification.[1]

  • Cool the reaction mixture and acidify with concentrated hydrochloric or sulfuric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Collect the solid by filtration.[2]

  • Suspend the dried carboxylic acid in Dowtherm A and heat to boiling for approximately 1 hour to facilitate decarboxylation. The evolution of CO₂ will be observed.[1]

Step 5: Chlorination

  • Cool the solution containing 7-chloro-4-hydroxyquinoline to room temperature.

  • Carefully add phosphorus oxychloride (POCl₃) to the mixture.[1]

  • Heat the reaction to 135-140°C and stir for 1-2 hours until the conversion is complete (monitored by TLC).[1][2]

  • After cooling, cautiously pour the reaction mixture into a mixture of ice and water to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude 4,7-dichloroquinoline.[2]

  • Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like hexanes or ethanol can be performed for further purification, yielding the final product as a white to pale-yellow solid.[1][2]

Physicochemical and Spectroscopic Data for 4,7-Dichloroquinoline

PropertyValueReference
Molecular FormulaC₉H₅Cl₂N--INVALID-LINK--
Molar Mass198.05 g/mol --INVALID-LINK--
Melting Point83-84 °C--INVALID-LINK--
¹H NMR (CDCl₃) δ8.78 (d, 1H), 8.15 (d, 1H), 8.11 (d, 1H), 7.59 (dd, 1H), 7.48 (d, 1H)--INVALID-LINK--
¹³C NMRSee reference for full assignment--INVALID-LINK--

Part 2: Core Reactivity - Building the 4-Amino-7-Chloroquinoline Scaffold

The synthetic utility of 4,7-dichloroquinoline lies in the differential reactivity of its two chlorine atoms. The C4-chloro group is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C7-chloro group. This chemoselectivity is the cornerstone of building the desired scaffold.

The SNAr Mechanism: A Regioselective Substitution

The substitution reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing effect of the quinoline nitrogen atom polarizes the C4 position, making it highly electrophilic and susceptible to attack by a nucleophile (typically a primary or secondary amine).

Mechanism of SNAr at the C4 Position

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactants 4,7-Dichloroquinoline + R₂NH Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Addition Meisenheimer_copy Meisenheimer Complex Product 4-Amino-7-chloroquinoline Derivative + Cl⁻ Meisenheimer_copy->Product Elimination

Caption: The two-step addition-elimination mechanism of SNAr at the C4 position.

This regioselectivity is crucial; the C7-chloro group remains intact under typical SNAr conditions used for C4 substitution, allowing it to be retained as a key feature for biological activity or as a handle for subsequent cross-coupling reactions.

General Experimental Protocol: Synthesis of 4-Amino-7-Chloroquinoline Derivatives

The reaction of 4,7-dichloroquinoline with a diverse range of amines is the most common method for generating libraries of medicinally relevant compounds. Conditions can be tuned based on the nucleophilicity of the amine.

Method A: Neat Reaction (For Alkylamines)

  • In a reaction vessel, combine 4,7-dichloroquinoline (1 equivalent) with an excess of the desired alkylamine (2-4 equivalents).[4]

  • Heat the mixture, with stirring, to 120-130°C for 6-8 hours. The reaction can be monitored by TLC.[4]

  • After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent like dichloromethane.

  • Wash the organic layer with an aqueous base (e.g., 5% NaHCO₃ solution), followed by water and brine.[4]

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Method B: Solvent-Mediated Reaction (For Anilines and Heterocyclic Amines)

  • Dissolve 4,7-dichloroquinoline (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent such as ethanol, isopropanol, or DMF.[5]

  • The reaction can be performed under conventional heating (reflux) or accelerated using microwave or ultrasound irradiation.[5][6]

  • A base, such as N,N-diisopropylethylamine or K₂CO₃, may be required, particularly for less nucleophilic amines or when using the hydrochloride salt of the amine.[7]

  • Upon completion, the workup typically involves partitioning the mixture between an organic solvent and water, followed by purification as described in Method A.

Beyond C4: Exploring Further Functionalization

While the C4 position is the primary site of reactivity, other positions on the quinoline ring can be functionalized to expand chemical diversity.

  • C2-Functionalization: The C2 position can be activated towards nucleophilic attack after N-oxidation of the quinoline nitrogen. For example, treating 4,7-dichloroquinoline with an oxidizing agent like m-CPBA forms the N-oxide. This intermediate can then react with nucleophiles, such as nitriles in the presence of acid, to install an amide group at the C2 position. The C4-chloro group can then be substituted in a subsequent SNAr reaction.

  • C7-Functionalization: Direct substitution of the C7-chloro group via SNAr is generally difficult. However, it can be functionalized using metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, often after the C4 position has been modified.[8] This allows for the introduction of aryl, heteroaryl, or ether linkages at the 7-position.

Part 3: Applications in Drug Discovery & Structure-Activity Relationships

The 4-amino-7-chloroquinoline scaffold is a proven pharmacophore in multiple therapeutic areas. The following sections highlight its key applications and the structural features that govern biological activity.

Antimalarial Agents: The Prototypical Application

The discovery of Chloroquine revolutionized malaria treatment. Its mechanism of action, while complex, is primarily attributed to its accumulation in the acidic food vacuole of the Plasmodium parasite. There, it binds to heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion, and prevents its detoxification into hemozoin crystals. This leads to a buildup of toxic heme, which induces oxidative stress and parasite death.[2][9]

Key SAR Insights for Antimalarial Activity:

  • The 7-Chloro Group: This electron-withdrawing group is essential for activity. It is believed to enhance the ability of the quinoline ring to complex with heme and inhibit its polymerization.[5][10] Replacing it with a methyl group abolishes activity, while bromo or iodo substitutions can maintain it.

  • The 4-Amino Linker: The nitrogen atom at this position is crucial for forming the connection to the side chain.

  • The Aliphatic Side Chain: A flexible, basic side chain is required for drug accumulation (pH trapping) in the parasite's food vacuole.[10] The optimal length is typically a 4-5 carbon chain between the two nitrogen atoms.

  • The Terminal Amine: A tertiary amine at the end of the side chain is generally optimal for potent activity.

Mechanism of Action in Malaria

G cluster_0 Parasite Food Vacuole (Acidic) CQ Chloroquine (CQ) (Weak Base) CQ_protonated CQ-H⁺ / CQ-H₂²⁺ (Protonated) CQ->CQ_protonated Accumulates via pH trapping CQ_Heme_Complex CQ-Heme Complex CQ_protonated->CQ_Heme_Complex Heme Toxic Heme (from Hemoglobin) HemePolymerase Heme Polymerase (Detoxification) Heme->HemePolymerase Heme->CQ_Heme_Complex CellDeath Parasite Lysis & Death Heme->CellDeath Accumulation Leads to Hemozoin Non-toxic Hemozoin (Crystal) HemePolymerase->Hemozoin Catalyzes CQ_Heme_Complex->HemePolymerase Inhibits

Caption: Chloroquine's mechanism of action against the malaria parasite.

Anticancer Agents: Targeting Kinase Signaling

The 4-aminoquinoline scaffold has been successfully adapted to create potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. By replacing the flexible aliphatic side chain of antimalarials with more rigid (hetero)aromatic systems, researchers have developed selective inhibitors for various kinase targets.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): 4-Anilinoquinoline derivatives are a well-established class of EGFR inhibitors. The quinoline core acts as a scaffold that mimics the adenine region of ATP, binding to the kinase's hinge region. The 4-anilino moiety extends into the active site, and substitutions on this ring can confer selectivity and potency.

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target in oncology. Several 4-aminoquinoline-based compounds have shown potent VEGFR-2 inhibitory activity, often as part of a multi-kinase inhibitor profile.

  • Src Kinase: A series of 4-anilino-3-quinolinecarbonitriles have been developed as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[11][12]

Illustrative IC₅₀ Data for 4-Aminoquinoline Derivatives in Cancer

Compound TypeTarget/Cell LineIC₅₀ / GI₅₀Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73 µM--INVALID-LINK--
N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)7.35 µM--INVALID-LINK--
4-Anilino-7-chloroquinoline derivative (Vc)MCF-7 (Breast Cancer)0.87 nM--INVALID-LINK--
4-Anilino-7-pyridyl-3-quinolinecarbonitrile (17)Src Kinase2 nM--INVALID-LINK--
7-chloroquinoline-benzimidazole hybrid (12d)HuT78 (T-cell lymphoma)~0.4 µM--INVALID-LINK--
Emerging Therapeutic Areas

The versatility of the 4-amino-7-chloroquinoline scaffold continues to be explored in new therapeutic contexts:

  • Neurodegenerative Diseases: Certain 4-amino-7-chloroquinoline derivatives, including chloroquine itself, have been identified as synthetic agonists of the orphan nuclear receptor Nurr1 (NR4A2). This receptor is critical for the development and maintenance of dopamine neurons, making it a promising target for neuroprotective therapies in Parkinson's disease.[13]

  • Inhibition of Botulinum Neurotoxin (BoNT): The scaffold has been used to develop some of the most potent non-zinc-chelating inhibitors of the BoNT serotype A light chain, a metalloprotease responsible for the toxin's paralytic effects.

  • Immunomodulation: Derivatives have been designed as inhibitors of Receptor-interacting protein kinase 2 (RIPK2), a key mediator in immune signaling pathways, highlighting their potential in treating inflammatory diseases.

Conclusion: A Privileged Scaffold with a Bright Future

The 4-amino-7-chloroquinoline core has transcended its origins as an antimalarial pharmacophore to become a truly versatile building block in modern medicinal chemistry. Its straightforward and regioselective synthesis, coupled with its proven ability to interact with diverse biological targets from parasitic proteins to human kinases, ensures its continued relevance. The key to its success lies in the strategic functionalization of the 4-amino side chain, which allows chemists to tailor the molecule's properties to specific therapeutic targets. As our understanding of disease biology deepens, this enduring scaffold will undoubtedly serve as the starting point for the next generation of innovative medicines.

References

From Cinchona Bark to Synthetic Analogs: The Genesis of an Antimalarial Powerhouse

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Compounds

For centuries, the fight against malaria, one of humanity's most persistent and devastating diseases, has been intrinsically linked to the development of quinoline-based drugs. Among these, the 4-aminoquinoline class stands as a testament to the power of medicinal chemistry, a journey that began with a natural remedy and evolved into a cornerstone of synthetic antimalarial therapy. This technical guide provides a comprehensive exploration of the discovery and history of 4-aminoquinoline compounds, designed for researchers, scientists, and drug development professionals.

The story of 4-aminoquinolines begins not in a laboratory, but in the Andes mountains with the Cinchona tree. Indigenous populations in Peru utilized its bark to treat fevers long before its active component, quinine, was isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1][2] Quinine became the first effective treatment for malaria and remained a critical tool for centuries.[2][3]

The strategic importance of quinine was starkly highlighted during World War II. The Japanese occupation of Java, the primary source of Cinchona bark, created a critical shortage for the Allied forces.[4][5] This dire situation catalyzed intensive research programs to develop synthetic antimalarial agents.

A significant breakthrough came in 1934 when German scientists at Bayer, led by Hans Andersag, synthesized Resochin, a 4-aminoquinoline compound.[1][3] Initially, it was considered too toxic for human use.[4] However, during the war, American and British scientists re-evaluated the compound, renaming it chloroquine, and found it to be a highly effective and well-tolerated antimalarial.[3][4] Following the war, chloroquine became the frontline treatment for malaria globally.[3][6] In 1946, a less toxic analog, hydroxychloroquine, was developed.[4]

The Core Mechanism of Action: Disrupting Heme Detoxification

The primary therapeutic target of 4-aminoquinoline antimalarials is the intraerythrocytic stage of the Plasmodium parasite, the causative agent of malaria.[4] During its life cycle within red blood cells, the parasite digests the host's hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[4][7] This process releases large quantities of toxic free heme.

To protect itself, the parasite employs a detoxification mechanism, polymerizing the heme into an insoluble, non-toxic crystalline pigment called hemozoin.[7] 4-aminoquinolines, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[8] Here, they interfere with the heme polymerization process.[8][9] It is believed that these drugs form a complex with heme, preventing its conversion to hemozoin.[8][10] The resulting accumulation of free heme leads to oxidative stress and the eventual death of the parasite.[8]

Hemozoin_Formation_Inhibition cluster_parasite Plasmodium Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids for Parasite Hemoglobin->AminoAcids Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Heme Polymerase (Detoxification) Heme_AQ_Complex Heme-4-AQ Complex Heme->Heme_AQ_Complex Parasite_Death Parasite Lysis & Death Heme->Parasite_Death Accumulation & Toxicity 4-AQ 4-Aminoquinoline (e.g., Chloroquine) 4-AQ->Heme Complexation Heme_AQ_Complex->Parasite_Death Oxidative Stress

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

The Rise of Resistance and the Quest for New Derivatives

The extensive use of chloroquine inevitably led to the emergence and spread of drug-resistant Plasmodium falciparum strains, first reported in the late 1950s.[3][8] Resistance is primarily associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) gene, which encodes a protein that pumps the drug out of the digestive vacuole, reducing its concentration at the site of action.[1][7]

The growing threat of chloroquine resistance spurred the development of other 4-aminoquinoline derivatives. Amodiaquine, for instance, proved to be more effective than chloroquine against some resistant strains.[8][11] However, its use has been limited by concerns over toxicity, specifically hepatotoxicity and agranulocytosis, which are linked to the formation of a reactive quinone-imine metabolite.[11][12]

The development of novel 4-aminoquinolines continues to be an active area of research. Strategies include modifying the side chain to evade resistance mechanisms and designing hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores.[13][14]

Synthetic Strategies for 4-Aminoquinoline Scaffolds

The synthesis of 4-aminoquinoline derivatives is a cornerstone of medicinal chemistry. A common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a suitable amine.[15][16]

General Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1 equivalent) and the desired amine (2-3 equivalents) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).[11][16]

  • Reaction Conditions: The reaction mixture is typically heated to reflux (80-150°C) for several hours.[11][15] Microwave-assisted synthesis can significantly reduce reaction times.[16][17]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a solvent like dichloromethane and washed successively with an aqueous solution of sodium bicarbonate, water, and brine.[15]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aminoquinoline derivative.[15]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as NMR (1H and 13C) and mass spectrometry.[15]

Synthesis_Workflow start Start reactants Combine 4,7-dichloroquinoline and desired amine in solvent start->reactants reaction Heat to reflux or use microwave irradiation reactants->reaction workup Cool, dilute, and perform aqueous washes reaction->workup purification Dry organic layer, remove solvent, and purify crude product workup->purification characterization Confirm structure using NMR and Mass Spectrometry purification->characterization end Final Product: 4-Aminoquinoline Derivative characterization->end

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Beyond Malaria: Expanding Therapeutic Horizons

The immunomodulatory properties of 4-aminoquinolines have led to their use in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[1][18] More recently, during the COVID-19 pandemic, chloroquine and hydroxychloroquine were investigated for their potential antiviral effects against SARS-CoV-2.[5][18] While their efficacy in this context has been a subject of intense debate and research, it highlights the broader therapeutic potential of this class of compounds.

Future Perspectives

The journey of 4-aminoquinoline compounds is far from over. The persistent challenge of drug resistance in malaria necessitates the continued exploration of novel analogs with improved efficacy and safety profiles.[12][19] Structure-activity relationship (SAR) studies, computational modeling, and innovative synthetic methodologies will be crucial in designing the next generation of 4-aminoquinoline-based therapies.[11][20] The exploration of their utility in other therapeutic areas, from autoimmune disorders to virology and oncology, also remains a promising frontier.[15][21]

References

Introduction: The Quinoline Scaffold and the Imperative for Systematic Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In Vitro Screening of Novel Quinolines: A Case Study with 4-Chloroquinolin-7-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. The introduction of a novel quinoline derivative, such as this compound, into a drug discovery pipeline presents both an opportunity and a challenge. While its structural alerts suggest potential bioactivity, a systematic, multi-tiered screening approach is essential to efficiently identify its therapeutic potential and guide further development.

This guide presents a comprehensive framework for the preliminary in vitro screening of this compound, treating it as a representative new chemical entity (NCE). As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, the establishment of self-validating protocols, and the logical progression from broad-based screening to more hypothesis-driven, mechanistic assays.

Part 1: Foundational Physicochemical and Compound Integrity Assessment

Before any biological evaluation, a thorough characterization of the test compound is paramount to ensure data integrity and reproducibility. Neglecting this foundational step can lead to misleading results and wasted resources.

Purity and Identity Confirmation

The first step is to confirm the identity and purity of the synthesized this compound. This is a non-negotiable quality control checkpoint.

  • Methodologies :

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Confirms the chemical structure and identifies any organic impurities.

    • High-Performance Liquid Chromatography (HPLC) : Coupled with a UV detector, HPLC is used to determine the purity of the compound, typically aiming for >95% for primary screening.

    • Mass Spectrometry (MS) : Confirms the molecular weight of the compound.

Solubility Profiling

A compound's solubility dictates its bioavailability in in vitro assays. Undissolved compound can lead to inaccurate concentration-response curves and false negatives.

  • Experimental Protocol: Kinetic Solubility Assessment

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

    • Serially dilute this stock into aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS) to the highest desired final concentration.

    • Incubate for a set period (e.g., 2 hours) at room temperature to allow for precipitation.

    • Measure the amount of compound remaining in solution using a method like UV-Vis spectroscopy or HPLC. The highest concentration at which no precipitation is observed is the kinetic solubility limit.

Compound Management and Plating

Consistent handling is crucial for reliable screening.

  • Stock Solution : Prepare a 10 mM stock solution in DMSO. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Assay Plates : For screening, perform serial dilutions from the stock solution to create master plates, which are then used to treat the final assay plates. This minimizes variability from repeated pipetting of small volumes.

Part 2: A Tiered Strategy for Biological Activity Profiling

The screening process is best structured as a cascade, starting with broad, cost-effective assays and progressing to more specific, resource-intensive investigations for promising hits.

Tier 1: Broad-Spectrum Cytotoxicity Profiling

The initial biological assay for any NCE should be a broad assessment of cytotoxicity. This provides a foundational dataset to determine the concentration range for future assays and to identify any general, non-specific toxicity that would make the compound unsuitable for further development.

  • Scientific Rationale : A compound that is highly toxic to all cell types at low concentrations is unlikely to become a viable therapeutic. This assay acts as a filter, identifying compounds with a potential therapeutic window. The goal is to determine the concentration of the compound that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50).

  • Cell Line Selection : A strategic panel of cell lines is crucial. A common approach is to use the NCI-60 panel, a set of 60 diverse human cancer cell lines used by the National Cancer Institute for drug screening. For a preliminary screen, a smaller, representative panel can be used, ensuring it includes:

    • Multiple Cancer Types : e.g., A549 (lung), MCF-7 (breast), HCT116 (colon), to identify potential tissue-specific activity.

    • A Non-Cancerous Control Line : e.g., HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast), to assess selectivity for cancer cells over normal cells.

  • Experimental Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.

    • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment : Add this compound in a series of 2-fold or 3-fold dilutions (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

    • Solubilization : Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

    • Absorbance Reading : Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the GI50/IC50 value using non-linear regression.

  • Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTissue of OriginGI50 (µM) of this compoundGI50 (µM) of Doxorubicin (Control)Selectivity Index (SI)*
A549Lung Cancer8.50.12.1
MCF-7Breast Cancer12.10.21.5
HCT116Colon Cancer7.90.082.3
HEK293Normal Kidney18.00.5-

*Selectivity Index (SI) = GI50 in normal cells / GI50 in cancer cells. A higher SI is desirable.

  • Visualization: Tier 1 Screening Workflow

G cluster_prep Compound Preparation cluster_screen Tier 1: Cytotoxicity Screening cluster_analysis Data Analysis & Decision start Synthesized This compound qc Purity & Identity QC (NMR, HPLC, MS) start->qc sol Solubility & Stability Assessment qc->sol stock Prepare DMSO Stock Solution sol->stock plate Plate Cancer & Normal Cell Lines (96-well) stock->plate treat Treat with Serial Dilutions of Compound (48-72h) plate->treat assay Perform MTT Assay treat->assay read Read Absorbance (570 nm) assay->read calc Calculate % Viability vs. Control read->calc curve Generate Dose-Response Curves & Calculate GI50 calc->curve decision Decision Point: Potency & Selectivity? curve->decision stop Stop: Inactive or Non-selective decision->stop proceed Proceed to Tier 2 Mechanistic Assays decision->proceed G cluster_apoptosis Mechanism of Cell Death cluster_cellcycle Effect on Proliferation start Hit from Tier 1 (Potent & Selective) annexin Annexin V / PI Staining & Flow Cytometry start->annexin pi_stain Propidium Iodide Staining & Cell Cycle Analysis start->pi_stain result_apop Result Interpretation annexin->result_apop apop_path Apoptosis Induction (Proceed to Caspase Assays) result_apop->apop_path necro_path Necrotic Effect (Consider other mechanisms) result_apop->necro_path result_cycle Result Interpretation pi_stain->result_cycle arrest_path Cell Cycle Arrest (Proceed to Western Blot for cyclins/CDKs) result_cycle->arrest_path no_arrest_path No Arrest (Consider other mechanisms) result_cycle->no_arrest_path

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloroquinolin-7-amine for Parallel Synthesis of Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Chloroquinolin-7-amine Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, this compound stands out as a versatile and strategically important building block for the construction of compound libraries. Its dual reactivity, stemming from the nucleophilic 7-amino group and the electrophilic 4-chloro position, allows for sequential or orthogonal diversification, making it an ideal starting point for parallel synthesis endeavors. This application note provides an in-depth guide to leveraging this compound in the efficient generation of diverse chemical libraries, with a focus on robust, field-proven protocols and the underlying chemical principles.

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, and its derivatives have shown promise in a range of other therapeutic areas, including cancer and neurodegenerative diseases.[1][2][3] The ability to rapidly generate and screen libraries of novel 4-aminoquinoline analogs is therefore of significant interest in drug discovery.[4][5] Parallel synthesis offers a time- and resource-efficient approach to explore the structure-activity relationships (SAR) around this critical pharmacophore.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful library synthesis.

PropertyValueSource
Molecular Formula C₉H₇ClN₂[8][9]
Molecular Weight 178.62 g/mol [8][9][10]
Appearance Solid[9]
Melting Point 150-152.5 °C[10]
Boiling Point 366.8±27.0 °C (Predicted)[10]
XLogP3 2.38[10]

Core Synthetic Strategies and Library Design

The strategic power of this compound lies in its two distinct reactive handles. This allows for a modular approach to library synthesis, where diversity can be introduced at either or both positions.

Caption: Diversification strategies for this compound.

Protocol I: Parallel Amide Library Synthesis via Acylation of the 7-Amino Group

This protocol details the parallel synthesis of an amide library by reacting this compound with a diverse set of carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry, often facilitated by coupling reagents.[11]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense this compound (stock solution in DMF) C Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) A->C B Dispense Carboxylic Acid Library (stock solutions in DMF) B->C D Incubate at RT (e.g., 16 hours) C->D E Aqueous Work-up or Solid-Phase Extraction (SPE) D->E F Solvent Evaporation E->F G Final Product Array F->G

Caption: Workflow for parallel amide library synthesis.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.25 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF in a 96-well plate format.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL (0.04 mmol, 1.0 eq) of the this compound stock solution.

    • To each corresponding well, add 200 µL (0.05 mmol, 1.25 eq) of the carboxylic acid stock solutions.

    • Prepare a fresh solution of HATU (0.06 mmol, 1.5 eq) and DIPEA (0.08 mmol, 2.0 eq) in DMF. Add the appropriate volume of this solution to each well.

  • Reaction:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Monitor the reaction progress by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the products with ethyl acetate (3 x 500 µL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude products can be purified by preparative HPLC or used for screening without further purification, depending on the required purity.

Protocol II: Parallel Synthesis of 4-Aminoquinoline Libraries via Nucleophilic Aromatic Substitution

This protocol leverages the reactivity of the 4-chloro position for nucleophilic aromatic substitution (SNA_r) with a library of primary and secondary amines. This approach is widely used for generating libraries of 4-aminoquinoline derivatives.[2][12]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense this compound (or its 7-acylated derivative) C Add Solvent (e.g., NMP or DMSO) and optionally a base (e.g., K2CO3) A->C B Dispense Amine Library (neat or as stock solutions) B->C D Heat at Elevated Temperature (e.g., 120-150 °C) C->D E Cool and Dilute with Water D->E F Precipitation and Filtration or Liquid-Liquid Extraction E->F G Final Product Array F->G

Caption: Workflow for parallel 4-aminoquinoline library synthesis.

Detailed Step-by-Step Protocol

Materials:

  • This compound (or a 7-acylated derivative from Protocol I)

  • Library of diverse primary and secondary amines

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) (optional, for amine hydrochlorides)

  • 96-well reaction block with heating capabilities

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 0.05 mmol (1.0 eq) of the 4-chloroquinoline starting material.

    • Add 0.1 mmol (2.0 eq) of each amine from the library to the corresponding wells. If the amine is a salt, add 2.5 equivalents of a non-nucleophilic base like K₂CO₃.

    • Add 500 µL of NMP or DMSO to each well.

  • Reaction:

    • Seal the reaction block and heat to 120-150 °C for 6-12 hours.[2]

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add 1 mL of water to each well to precipitate the product.

    • Filter the solids and wash with water, then a small amount of cold ethanol or ether.

    • Alternatively, dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

    • Further purification can be achieved by crystallization or chromatography if necessary.

Protocol III: Parallel Suzuki-Miyaura Cross-Coupling for C4-Arylation

For the synthesis of C4-arylated quinolines, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[13][14][15][16] This palladium-catalyzed reaction couples the 4-chloroquinoline with various arylboronic acids.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense this compound (or its 7-acylated derivative) D Add Degassed Solvent (e.g., Dioxane/Water) A->D B Dispense Arylboronic Acid Library B->D C Dispense Pd Catalyst, Ligand, and Base C->D E Heat under Inert Atmosphere (e.g., 80-100 °C) D->E F Cool, Dilute, and Extract E->F G Chromatographic Purification F->G H Final Product Array G->H

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

Materials:

  • This compound (or a protected/derivatized version)

  • Library of diverse arylboronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[13][17]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave vials or 96-well reaction block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup (in microwave vials or a reaction block):

    • To each vial, add the 4-chloroquinoline (0.1 mmol, 1.0 eq), arylboronic acid (0.12 mmol, 1.2 eq), palladium catalyst (3-5 mol%), and base (2.0 eq).

    • The reagents should be added under an inert atmosphere.

  • Solvent Addition:

    • Add the degassed solvent mixture (e.g., 1 mL of a 4:1 dioxane:water solution) via syringe.[13]

  • Reaction:

    • Seal the vials and heat to 80-100 °C for 4-12 hours, or use microwave irradiation (e.g., 120-150 °C for 15-60 minutes).[13]

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol IV: Parallel Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers an alternative, often milder, method for C-N bond formation at the C4 position.[18][19][20][21][22] This reaction is particularly useful for coupling with a wide range of amines, including those that may be challenging under traditional S_NAr conditions.

Catalytic Cycle Overview

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Comparative Reaction Conditions
ReactionKey FeaturesTypical Conditions
S_NAr (Protocol II) Simple, no catalyst needed.High temperatures (120-150 °C), polar aprotic solvents (NMP, DMSO).[2]
Buchwald-Hartwig Milder conditions, broader amine scope.Pd catalyst, phosphine ligand, base (e.g., NaOtBu), moderate temperatures (80-110 °C).[18][20]

Purification and Characterization of Libraries

A significant challenge in parallel synthesis is the purification and characterization of the resulting library.

Purification Strategies:

  • Solid-Phase Extraction (SPE): Useful for rapid cleanup to remove excess reagents and byproducts.

  • Preparative HPLC-MS: The gold standard for purifying compound libraries, offering high resolution and mass confirmation.

  • Crystallization/Precipitation: Can be effective if the products are crystalline solids. For basic quinoline derivatives, salt formation with acids like HCl can induce crystallization.[23]

  • Chromatography: For quinoline derivatives, which are basic, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[24] Alternatively, using a different stationary phase like alumina may be beneficial.[24]

Characterization:

  • LC-MS: Essential for confirming the molecular weight of each compound in the library and assessing purity.

  • ¹H NMR: Can be performed on a representative subset of the library to confirm structural integrity.

Conclusion

This compound is a powerful and versatile building block for the parallel synthesis of diverse compound libraries. By strategically employing reactions such as acylation, nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently explore the chemical space around this important pharmacophore. The protocols outlined in this application note provide a robust framework for the design and execution of these synthetic campaigns, ultimately accelerating the drug discovery process.

References

Application of 4-Aminoquinolines in Antimalarial Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and practical applications of 4-aminoquinolines in the design and development of novel antimalarial agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the fight against malaria. This document delves into the core pharmacology, structure-activity relationships (SAR), mechanisms of resistance, and advanced medicinal chemistry strategies. Furthermore, it offers detailed, field-proven protocols for the synthesis and evaluation of 4-aminoquinoline-based antimalarial candidates.

The Enduring Legacy and Mechanism of Action of 4-Aminoquinolines

The 4-aminoquinoline scaffold has been a cornerstone of antimalarial chemotherapy for decades, with chloroquine (CQ) being the most prominent member of this class.[1] These agents are prized for their low toxicity, high tolerability, and rapid absorption.[2][3] The primary mechanism of action of 4-aminoquinolines is the disruption of heme detoxification within the malaria parasite.[4]

During its intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[1][4] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin.[1][4]

4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[4] Here, they are believed to form a complex with heme, preventing its polymerization into hemozoin.[4][5] The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[4]

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) HemeComplex Heme-Aminoquinoline Complex Heme->HemeComplex Aminoquinolines 4-Aminoquinoline (e.g., Chloroquine) Aminoquinolines->Heme Binding HemeComplex->Hemozoin Inhibition Death Parasite Death (Oxidative Stress) HemeComplex->Death SAR_4_Aminoquinoline cluster_sar Structure-Activity Relationship of 4-Aminoquinolines Structure General Structure Core 4-Aminoquinoline Core (Essential for Activity) Structure->Core Substituent7 7-Position Substituent (Electron-withdrawing group, e.g., Cl, is critical) Structure->Substituent7 SideChain 4-Amino Side Chain (Length and flexibility are key for activity against resistant strains) Structure->SideChain TerminalAmine Terminal Basic Amine (Crucial for vacuolar accumulation) SideChain->TerminalAmine Synthesis_Workflow cluster_synthesis Synthesis of 4-Aminoquinoline Analogs Start Start: 4,7-dichloroquinoline + Amine Reaction Reaction: Phenol, 120-130°C Start->Reaction Workup Work-up: Neutralization & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization End Final Product Characterization->End

References

Application Notes & Protocols for the Synthesis of 4-Aminoquinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Re-Emergence of a Privileged Scaffold

The 4-aminoquinoline core is a classic pharmacophore, long established as the backbone of highly successful antimalarial drugs like chloroquine (CQ) and amodiaquine.[1][2][3][4] In recent years, a strategic repurposing of this scaffold has unveiled its significant potential in oncology.[5] Driven by its unique lysosomotropic properties, 4-aminoquinoline derivatives act as potent autophagy inhibitors, a mechanism that sensitizes cancer cells to traditional therapies and can induce apoptosis.[6][7] These compounds accumulate in the acidic lysosomes of cancer cells, disrupting their function and leading to cell death, a mode of action distinct from many conventional cytotoxic agents.[1][2][4][6] This guide provides researchers and drug development professionals with a detailed overview of the key synthetic strategies and step-by-step protocols for creating novel 4-aminoquinoline-based anticancer agents.

Part 1: Foundational Synthetic Strategies

The synthesis of a 4-aminoquinoline library can be approached from two main perspectives: modification of a pre-existing quinoline core or de novo construction of the heterocyclic system. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Route

The most direct and widely employed method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[1][2] This pathway involves the displacement of a leaving group, typically chlorine, at the C4 position of the quinoline ring by a primary or secondary amine. The C4 position is highly activated towards nucleophilic attack, making this a robust and predictable reaction.

Causality Behind Experimental Choices:

  • Starting Material: 4,7-dichloroquinoline is a common and commercially available starting material. The chlorine at the 7-position is crucial, as structure-activity relationship (SAR) studies consistently show that an electron-withdrawing group at this position enhances antimalarial and, by extension, anticancer activity.[8]

  • Nucleophile: A vast array of primary and secondary amines can be used, allowing for extensive diversification of the side chain at the 4-position. The nature of this side chain is a key determinant of the compound's physicochemical properties and biological activity.[9][10]

  • Reaction Conditions: While the reaction can be driven by thermal heating in solvents like DMF or alcohols, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and improve yields.[1][2] For less reactive amines, a base such as K2CO3 or a tertiary amine is often added to scavenge the HCl byproduct.[3]

SNAr_Workflow Start 4,7-Dichloroquinoline Solvent Solvent (e.g., DMSO) Heat (Δ) or Microwave (µW) Start->Solvent Amine Primary or Secondary Amine (R-NH₂) Amine->Solvent Product 4-Amino-7-chloroquinoline Derivative Solvent->Product  SNAг Reaction

Caption: General workflow for SNAr synthesis of 4-aminoquinolines.

Strategy B: Palladium-Catalyzed Multicomponent Synthesis - A Modern Approach for Diversity

For more complex or highly substituted quinolines not easily accessible through SNAr, modern cross-coupling strategies provide powerful alternatives. A notable example is the one-pot, three-component synthesis via an imidoylative Sonogashira coupling followed by an acid-mediated cyclization cascade.[11][12] This approach builds the quinoline core from simpler, readily available building blocks.

Causality Behind Experimental Choices:

  • Components: This reaction combines an o-bromoaniline, a terminal alkyne, and an isocyanide. This modularity allows for the introduction of diverse substituents at the C2 and C4 positions of the quinoline ring in a single operation.[2][11][12]

  • Catalyst System: A dual catalyst system is employed. The palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., Xantphos) facilitates the key C-C and C-N bond formations of the Sonogashira reaction, while a copper(I) co-catalyst is crucial for the alkyne activation part of the cycle.[11][13]

  • One-Pot Advantage: Combining the coupling and cyclization steps into a single pot improves operational efficiency, reduces waste, and avoids the isolation of potentially unstable intermediates. The final cyclization is typically triggered by the addition of acid.[11][12]

Sonogashira_Workflow cluster_components Starting Materials Aniline o-Bromoaniline Coupling Imidoylative Sonogashira Coupling (Pd/Cu Catalysis) Aniline->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Isocyanide Isocyanide Isocyanide->Coupling Intermediate Acyclic Intermediate Coupling->Intermediate  One-Pot Cyclization Acid-mediated Cyclization (H⁺) Intermediate->Cyclization Product Substituted 4-Aminoquinoline Cyclization->Product Autophagy_Inhibition cluster_cell Cancer Cell Cytoplasm Autophagosome Autophagosome (Containing cellular waste) Fusion Autophagosome->Fusion Blocked FUSION BLOCKED Autophagosome->Blocked Result Accumulation of Autophagosomes Autophagosome->Result Lysosome Lysosome (Acidic, pH ~4.5) Lysosome->Fusion Normal Process Lysosome->Blocked Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Lysosome Accumulates & Raises pH Apoptosis Apoptosis (Cell Death) Result->Apoptosis

References

Application Notes and Protocols for the Development of Novel 4-Aminoquinoline Analogs to Combat Resistant Malaria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Chloroquine Resistance

For decades, the 4-aminoquinoline scaffold, exemplified by chloroquine, was a cornerstone of antimalarial chemotherapy, lauded for its efficacy, safety, and affordability.[1][2] However, the emergence and global spread of chloroquine-resistant (CQR) Plasmodium falciparum, the most lethal malaria parasite, has severely compromised its clinical utility.[3] This resistance is primarily linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[4][5][6][7] These mutations enable the parasite to expel the drug from its site of action, the acidic digestive vacuole, thereby preventing its accumulation and therapeutic effect.[4][5][7]

The primary mechanism of action for 4-aminoquinolines involves their accumulation in the parasite's digestive vacuole, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[8][9] By inhibiting the polymerization of heme into inert hemozoin crystals, these drugs lead to the buildup of free heme, which is toxic to the parasite.[8][9] The challenge for medicinal chemists is to design novel 4-aminoquinoline analogs that can either evade or overcome the resistance mechanisms while retaining potent antimalarial activity. This document provides a comprehensive guide for researchers engaged in this critical endeavor, outlining rational design strategies, synthetic protocols, and robust evaluation methodologies.

Rational Design Strategies for Novel 4-Aminoquinoline Analogs

The development of effective 4-aminoquinoline analogs hinges on a thorough understanding of their structure-activity relationships (SAR).[10][11][12] Key structural modifications can be strategically employed to restore activity against CQR strains.

Core Principles of 4-Aminoquinoline SAR
  • The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is crucial for antimalarial activity.[11][13] This feature is thought to influence the pKa of the quinoline nitrogen, which is important for drug accumulation in the acidic digestive vacuole.[13]

  • The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position is a critical determinant of both potency and the ability to overcome resistance. Modifications to the length, branching, and basicity of this side chain can significantly impact drug accumulation in resistant parasites.[11]

  • Hybrid Molecules: A promising strategy involves creating hybrid compounds that link the 4-aminoquinoline scaffold to another pharmacophore known to have antimalarial activity or to a chemoreversal agent that can block the PfCRT transporter.[1][14][15]

Workflow for Rational Drug Design

Rational Drug Design Workflow cluster_0 Computational Modeling cluster_1 Chemical Synthesis & Evaluation Target_Identification Target Identification (e.g., PfCRT, heme) SAR_Analysis SAR Analysis of Existing Analogs Target_Identification->SAR_Analysis In_Silico_Screening In Silico Screening & Virtual Library Design SAR_Analysis->In_Silico_Screening Docking_Simulations Molecular Docking Simulations In_Silico_Screening->Docking_Simulations ADMET_Prediction ADMET Prediction Docking_Simulations->ADMET_Prediction Lead_Identification Lead Compound Identification ADMET_Prediction->Lead_Identification Synthesis Chemical Synthesis Lead_Identification->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Lead_Optimization->SAR_Analysis Iterative Refinement

Caption: A workflow for the rational design of novel 4-aminoquinoline analogs.

Synthetic Protocols for Novel 4-Aminoquinoline Analogs

The synthesis of novel 4-aminoquinoline analogs typically involves the condensation of a substituted 4,7-dichloroquinoline with a desired amine side chain.[3] Microwave-assisted synthesis has emerged as an efficient method for this reaction.[16]

General Protocol for the Synthesis of N-Substituted 4-Aminoquinolines
  • Reactant Preparation: In a microwave-safe vessel, combine 4,7-dichloroquinoline (1 equivalent), the desired amine side chain (1.1-1.5 equivalents), and a suitable base such as K₂CO₃ or triethylamine in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature (typically 120-180°C) and time (15-60 minutes). The optimal conditions should be determined for each specific reaction.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-aminoquinoline analog.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Novel 4-Aminoquinoline Analogs

A critical step in the drug development pipeline is the in vitro assessment of the synthesized compounds for their antimalarial activity and cytotoxicity.[17][18]

Protocol for In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used, high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.[18][19]

  • Parasite Culture: Maintain asynchronous cultures of both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum in human O+ erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax I/II, hypoxanthine, and gentamicin.[20] Incubate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[20]

  • Drug Dilution: Prepare a serial dilution of the test compounds in a 96-well plate. Include chloroquine and artesunate as positive controls and a drug-free well as a negative control.

  • Assay Setup: Add the parasite culture (1-2% parasitemia) to each well of the drug-diluted plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader. The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus, parasite growth.

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

It is essential to assess the toxicity of the novel compounds against mammalian cells to determine their selectivity index (SI).[21] The SI is calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) in a mammalian cell line to the IC₅₀ against the parasite. A higher SI is desirable.[17]

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HepG2, WI-26VA4) in a 96-well plate until confluent.[21]

  • Drug Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ values from the dose-response curves.

Data Presentation: Comparative Antimalarial Activity and Cytotoxicity
CompoundStrainIC₅₀ (nM)CC₅₀ (HepG2, µM)Selectivity Index (SI)
Chloroquine3D7 (CS)15 ± 2>100>6667
ChloroquineK1 (CQR)250 ± 25>100>400
Analog X 3D7 (CS)10 ± 1.550 ± 55000
Analog X K1 (CQR)30 ± 450 ± 51667
Analog Y 3D7 (CS)25 ± 3>100>4000
Analog Y K1 (CQR)45 ± 6>100>2222
(CS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant). Data are representative and should be experimentally determined.

In Vivo Evaluation of Lead Candidates

Promising candidates from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.[18][19] Rodent malaria models, such as Plasmodium berghei or Plasmodium yoelii in mice, are commonly used for initial in vivo studies.[16][20]

Protocol for the 4-Day Suppressive Test in a P. berghei Mouse Model

This is a standard method to evaluate the in vivo blood schizonticidal activity of a compound.[20]

  • Infection: Inoculate mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Administer the test compound orally or via the desired route at various doses for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

  • Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each dose group compared to the vehicle control. Determine the 50% effective dose (ED₅₀).

Pharmacokinetic and Toxicology Studies

Lead compounds should undergo pharmacokinetic (PK) and toxicology (Tox) studies to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their safety profile.[22][23] These studies are crucial for determining the appropriate dosing regimen and for identifying any potential adverse effects.

Mechanism of Action Studies

To understand how novel analogs overcome resistance, it is important to investigate their mechanism of action.

Protocol for Hemozoin Inhibition Assay

This assay determines if the compounds act by inhibiting the formation of β-hematin (hemozoin).[24]

  • Reaction Setup: In a 96-well plate, mix a solution of hemin chloride in DMSO, acetate buffer (pH 4.8), and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Centrifugation and Washing: Centrifuge the plate and wash the pellet (containing the β-hematin) with DMSO to remove unreacted hemin.

  • Quantification: Solubilize the β-hematin pellet in NaOH and measure the absorbance to quantify the amount of hemozoin formed.

  • Data Analysis: Calculate the IC₅₀ for hemozoin formation inhibition.

Visualizing the Drug Action and Resistance Mechanism

Mechanism of Action and Resistance cluster_0 Parasite Digestive Vacuole (Acidic) cluster_1 Drug Action cluster_2 Resistance Mechanism Heme_Polymerization Heme -> Hemozoin (Detoxification) Free_Heme Free Heme (Toxic) Parasite_Death Parasite Death Free_Heme->Parasite_Death 4AQ 4-Aminoquinoline (e.g., Chloroquine) 4AQ_Accumulation Drug Accumulation 4AQ->4AQ_Accumulation Inhibition Inhibition 4AQ_Accumulation->Inhibition Drug_Efflux Drug Efflux 4AQ_Accumulation->Drug_Efflux Inhibition->Heme_Polymerization Inhibition->Free_Heme Leads to PfCRT PfCRT Transporter (Mutated) Drug_Efflux->PfCRT

Caption: Mechanism of 4-aminoquinoline action and resistance in P. falciparum.

Conclusion

The development of novel 4-aminoquinoline analogs remains a viable and important strategy in the fight against drug-resistant malaria. By leveraging a deep understanding of SAR, employing efficient synthetic methodologies, and utilizing a robust cascade of in vitro and in vivo assays, researchers can identify and optimize new candidates with the potential to restore the efficacy of this important class of antimalarial drugs. The protocols and guidelines presented here provide a framework for the systematic evaluation of novel 4-aminoquinoline analogs, from initial design to preclinical assessment.

References

Harnessing the 4-Chloroquinolin-7-amine Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Introduction

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most critical classes of drug targets. The quinoline scaffold is recognized in medicinal chemistry as a "privileged" structure, forming the core of many FDA-approved therapeutic agents, including several potent kinase inhibitors.[1][2] Its rigid, bicyclic aromatic nature provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding site of kinases.

Within this class, 4-Chloroquinolin-7-amine stands out as a versatile and strategically vital starting material. Its structure features two primary points for chemical modification: the highly reactive C4-chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr), and the C7-amino group, which can be readily functionalized. This dual reactivity allows for the systematic and efficient generation of large libraries of compounds, enabling comprehensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides detailed synthetic protocols and strategic insights into leveraging this compound for the discovery of next-generation kinase inhibitors.

Core Synthetic Strategies & Mechanistic Rationale

The development of kinase inhibitors from this compound typically revolves around two key synthetic transformations. The primary goal is to install a substituted aniline at the C4 position to form the 4-anilinoquinoline core, which is crucial for hinge-binding interactions. The secondary goal is to modify the C7 position to enhance solubility and explore additional binding pockets.

Diagram: Core Scaffold and Diversification Points

Caption: Key reactive sites on the this compound scaffold.

Protocol 1: Synthesis of the 4-Anilinoquinoline Core via SNAr

The displacement of the C4-chloro group with a substituted aniline is the cornerstone of synthesizing quinoline-based kinase inhibitors. This reaction mimics the adenine moiety of ATP, enabling the formation of critical hydrogen bonds with the kinase hinge region.[3] The choice of substitution on the aniline ring is a primary driver of potency and selectivity against specific kinases like EGFR or VEGFR.[2][4]

Rationale Behind Experimental Choices
  • Solvent: Isopropanol or DMF are commonly used. Isopropanol is often sufficient and easier to remove, while DMF can be used for less reactive anilines due to its higher boiling point.

  • Acid Catalyst: A catalytic amount of acid (like HCl or TsOH) protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack. This is particularly useful for electron-deficient anilines. For many anilines, the reaction proceeds well under neat conditions or with thermal promotion.[5]

  • Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction. Temperatures between 80-130 °C are common.[5]

  • Work-up: A basic wash (e.g., NaHCO₃) is used to neutralize the acid catalyst and remove any unreacted starting materials.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Addition of Nucleophile: Add the desired substituted aniline (1.1 - 1.5 eq).

  • Solvent and Catalyst: Add isopropanol (or DMF) to create a slurry (approx. 0.1-0.2 M concentration). If required, add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Reaction: Heat the mixture to reflux (typically 100-130 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • Isolation: If a precipitate forms, filter the solid and wash it with cold isopropanol or diethyl ether. If no precipitate forms, dilute the reaction mixture with dichloromethane (DCM).

  • Aqueous Work-up: Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) or by recrystallization to afford the pure N-aryl-quinolin-7-amine derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While SNAr at C4 is primary, further diversification can be achieved via palladium-catalyzed cross-coupling reactions. Although this compound itself is not typically used for C-C bond formation at the chloro-position (as it's preferably substituted), a related intermediate like 4-chloro-6-bromoquinoline can be employed. This allows for the installation of the hinge-binding aniline at C4, followed by a Suzuki coupling at C6 to explore the solvent-front region of the kinase, a strategy known to enhance selectivity and potency.[6]

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron species.[7][8]

Workflow Diagram: Dual-Functionalization Strategy```dot

G

Caption: Inhibition of the EGFR signaling cascade by a synthesized inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (General)
  • Assay Preparation: Use a commercially available assay kit (e.g., ADP-Glo™). Prepare a reaction buffer containing the purified target kinase and its specific substrate peptide.

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further into the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the kinase/substrate mix, the inhibitor dilution, and an ATP solution to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVECs for VEGFR2) in a 96-well plate and allow them to adhere overnight. [4]2. Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability relative to a vehicle-treated control and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

References

Application Notes and Protocols for the Synthesis of N-Substituted 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This privileged structure is most famously associated with antimalarial drugs like chloroquine and amodiaquine, but its derivatives have also demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] The continued interest in this class of compounds for drug discovery necessitates robust and versatile synthetic protocols.

This document provides detailed application notes and protocols for the synthesis of N-substituted 4-aminoquinolines, with a focus on practical and efficient methodologies suitable for researchers in both academic and industrial settings. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and provide guidance for troubleshooting and optimization.

Mechanism & Rationale: The Chemistry of 4-Aminoquinoline Synthesis

The primary and most versatile method for the synthesis of N-substituted 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with a suitable amine.[1][2] This reaction is predicated on the electron-deficient nature of the quinoline ring system, which is further activated towards nucleophilic attack by the presence of the electron-withdrawing nitrogen atom. The chlorine atom at the 4-position serves as a good leaving group, facilitating the substitution reaction.

Several other synthetic strategies exist, including the Conrad-Limpach-Knorr synthesis for the initial formation of the quinoline ring, and modern catalytic methods like the Buchwald-Hartwig amination for the C-N bond formation.[3][4][5][6] The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, which can then be converted to the desired 4-aminoquinolines.[3][4][5] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful alternative for the synthesis of aryl amines and can be applied to the synthesis of 4-aminoquinolines from 4-haloquinolines.[6][7][8]

For the purpose of this guide, we will focus on the widely applicable SNAr approach, including both conventional heating and microwave-assisted protocols.

Experimental Protocols

Protocol 1: Conventional Synthesis of N-Substituted 4-Aminoquinolines via SNAr

This protocol describes the synthesis of N-substituted 4-aminoquinolines by the reaction of a 4-chloroquinoline with a primary or secondary amine under conventional heating.

Materials:

  • Substituted 4-chloroquinoline

  • Primary or secondary amine

  • Phenol (as a solvent and catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted 4-chloroquinoline (1.0 eq), the desired amine (1.2-2.0 eq), and phenol (2.0-3.0 eq).

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with a saturated sodium bicarbonate solution to remove the phenol.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-substituted 4-aminoquinoline.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 4-Aminoquinolines

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[9][10][11]

Materials:

  • 4,7-Dichloroquinoline

  • Alkyl or aryl amine

  • Dimethyl sulfoxide (DMSO)

  • Base (e.g., K₂CO₃ or NaOH, if required)

  • Microwave reactor

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.5-2.0 eq) in DMSO.

  • If a secondary amine or an aniline is used, add a base. For secondary amines, a mild base like K₂CO₃ (1.5 eq) is sufficient. For anilines, a stronger base like NaOH (1.5 eq) may be necessary.[1][2] Primary amines generally do not require an additional base.[1][2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140-180 °C for 20-30 minutes.[1][2]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can often be isolated by precipitation upon addition of water, followed by filtration. Further purification can be achieved by recrystallization or column chromatography if necessary.

Summary of Reaction Parameters
ParameterConventional SNArMicrowave-Assisted SNAr
Starting Material Substituted 4-chloroquinoline4,7-Dichloroquinoline
Nucleophile Primary/Secondary AmineAlkyl/Aryl Amine
Solvent PhenolDMSO, Ethanol, Acetonitrile[1][2]
Temperature 120-130 °C140-180 °C[1][2]
Reaction Time 4-8 hours20-30 minutes[1][2]
Base Not typically requiredK₂CO₃ (for secondary amines), NaOH (for anilines)[1][2]
Yields Good to excellentGood to excellent (often higher than conventional)[1][2]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Select Synthesis Method reagents Combine 4-chloroquinoline, Amine, and Solvent/Base start->reagents conventional Conventional Heating (120-130°C, 4-8h) reagents->conventional Conventional microwave Microwave Irradiation (140-180°C, 20-30min) reagents->microwave Microwave workup Reaction Workup (Extraction/Precipitation) conventional->workup microwave->workup purification Purification (Column Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure N-Substituted 4-Aminoquinoline analysis->end

Caption: General workflow for the synthesis of N-substituted 4-aminoquinolines.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Insufficient reaction temperature or time.- Deactivated starting material.- Poorly nucleophilic amine.- Increase reaction temperature and/or time.- For microwave synthesis, ensure the target temperature is reached.- Confirm the purity of the 4-chloroquinoline.- Consider using a more reactive amine or a catalytic method like Buchwald-Hartwig amination for weakly nucleophilic amines.
Formation of multiple products - Side reactions, such as dialkylation or reaction with the solvent.- Isomerization under harsh conditions.- Use a more selective solvent.- Optimize the stoichiometry of the reactants.- Lower the reaction temperature and extend the reaction time.- For microwave synthesis, carefully control the temperature ramp.
Difficulty in purification - Co-elution of product with starting materials or byproducts.- Product is highly polar and streaks on silica gel.- Adjust the polarity of the eluent system for column chromatography.- Consider using a different stationary phase (e.g., alumina).- Attempt purification by recrystallization from a suitable solvent system.
Tar formation - High reaction temperatures leading to decomposition.- Reduce the reaction temperature.- In the Skraup synthesis (a related quinoline synthesis), moderators like ferrous sulfate can be used to control the exothermicity and reduce charring.[12]

Conclusion

The synthesis of N-substituted 4-aminoquinolines is a well-established and highly valuable transformation in organic and medicinal chemistry. The protocols outlined in this guide, particularly the efficient microwave-assisted SNAr reaction, provide researchers with reliable methods to access a diverse range of these important compounds. By understanding the underlying mechanisms and potential pitfalls, scientists can effectively troubleshoot and optimize these syntheses to accelerate their drug discovery and development efforts.

References

analytical methods for the characterization of 4-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 4-Aminoquinoline Derivatives

Introduction: The Analytical Imperative for 4-Aminoquinoline Derivatives

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably forming the structural basis for a class of highly successful antimalarial drugs, including chloroquine and amodiaquine.[1][2][3] The emergence of drug-resistant pathogens and the expanding therapeutic applications of these derivatives into areas like cancer and autoimmune diseases continually drive the synthesis of novel analogues.[4][5][6] For researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of these new chemical entities is not merely a procedural step but a fundamental requirement for advancing a compound from discovery to clinical relevance.

This guide provides a detailed overview of the core analytical methodologies essential for the comprehensive characterization of 4-aminoquinoline derivatives. Moving beyond a simple listing of procedures, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and outlines robust, self-validating protocols. Our objective is to equip researchers with the practical knowledge to confirm chemical structure, assess purity, and generate the reliable data package required for regulatory scrutiny and scientific publication.[7][8]

Part 1: Definitive Structural Elucidation

The first and most critical step in characterizing a newly synthesized 4-aminoquinoline derivative is the unequivocal confirmation of its chemical structure. A multi-technique approach is non-negotiable, with each method providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule.[9][10] It provides a veritable "blueprint" by mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

Causality of Application: For 4-aminoquinoline derivatives, ¹H NMR is invaluable for confirming the substitution pattern on the quinoline ring and detailing the structure of the amino side chain. ¹³C NMR complements this by identifying every unique carbon atom, confirming the overall carbon skeleton.[5][11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 4-aminoquinoline derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[12] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for visualizing exchangeable protons (e.g., N-H).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Increase the number of scans significantly (e.g., 1024 or more) and adjust the spectral width to cover the expected range of carbon chemical shifts (~0-200 ppm).

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the chemical shifts (δ), coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to assign signals to specific protons in the molecule.[9] For a typical 7-chloro-4-aminoquinoline, expect aromatic protons in the δ 6.5-8.5 ppm region and aliphatic side-chain protons at δ 1.5-4.0 ppm.[5][11]

Mass Spectrometry (MS): The Molecular Weight Signature

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.[4][13]

Causality of Application: Electrospray ionization (ESI) is the preferred method for 4-aminoquinolines as they are typically basic compounds that readily accept a proton to form a positive ion [M+H]⁺ in solution, making them ideal for ESI-MS analysis.[13]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the HPLC mobile phase if conducting LC-MS.

  • Infusion Analysis:

    • Directly infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Operate the instrument in positive ion mode.

  • Instrument Parameters (Typical):

    • Capillary Voltage: 3.0-4.5 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas (N₂) Flow: 6-10 L/hr

    • Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass calculated from the expected molecular formula. A mass error of <5 ppm provides strong evidence for the proposed formula.[14]

    • Analyze any fragment ions to gain further structural information. For example, cleavage of the amino side chain is a common fragmentation pathway.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15]

Causality of Application: This technique quickly confirms the presence of key structural motifs in 4-aminoquinoline derivatives, such as N-H bonds in the amino group, C=N and C=C bonds within the quinoline ring, and potentially C-Cl bonds if dealing with chlorinated analogues like chloroquine.[12]

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to press the sample against the crystal and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the positions, shapes, and intensities of the absorption bands.

Functional Group Characteristic Wavenumber (cm⁻¹) Notes
N-H Stretch3300-3500Secondary amine (R₂NH) shows one band.
C-H Stretch (Aromatic)3000-3100Typically sharp bands.
C-H Stretch (Aliphatic)2850-2960From the amino side chain.
C=N, C=C Stretch1500-1650Multiple bands from the quinoline ring.
C-N Stretch1250-1350From the amino group and side chain.[15]
C-Cl Stretch700-850Present in chlorinated derivatives.

Part 2: Purity Assessment and Quantitative Analysis

Confirming the purity of a compound is as crucial as identifying its structure. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry.[11][16]

Reversed-Phase HPLC: The Standard for Purity Determination

Causality of Application: Reversed-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for separating 4-aminoquinoline derivatives from nonpolar impurities and starting materials. UV detection is highly effective because the quinoline ring system is a strong chromophore.[17][18]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Further dilute to a working concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following provides a robust starting point that can be optimized as needed.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase; provides good resolution.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape for basic amines.
Mobile Phase B Acetonitrile with 0.1% TFAStrong organic solvent for elution.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CMaintains reproducible retention times.
Injection Volume 10 µL
Detection UV at 254 nm or 343 nmThe quinoline ring has strong absorbance at these wavelengths.[17][18]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area). For drug development, purity should typically be >95%.[11]

Analytical Method Validation: Ensuring Data Integrity

For quality control and regulatory submissions, an analytical method must be validated to prove it is fit for its intended purpose.[19] This process demonstrates the method's reliability, accuracy, and precision.[7]

1. Linearity:

  • Purpose: To demonstrate that the method's response is directly proportional to the analyte concentration over a specific range.

  • Procedure:

    • Prepare a series of at least five calibration standards from a stock solution, covering 80% to 120% of the expected working concentration.[7]

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL) Peak Area (Avg. of 3)
80810500
90905600
1001011000
1101109800
1201215400

2. Accuracy:

  • Purpose: To determine how close the measured value is to the true value. This is often assessed through recovery studies.

  • Procedure:

    • Prepare a placebo (a mixture of all formulation components except the active ingredient).

    • Spike the placebo with the 4-aminoquinoline derivative at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[7]

    • Analyze these spiked samples in triplicate.

    • Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%8079.599.4
100%100100.7100.7
120%120119.299.3

Visualizing the Analytical Workflow

A systematic approach is key to efficient and comprehensive characterization. The following diagrams illustrate the logical flow of experiments.

G cluster_0 Structural Elucidation cluster_1 Purity & Identity Confirmation cluster_2 Final Validation NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity >95%?) NMR->HPLC Fail Structure Incorrect or Impure (Re-synthesize/Re-purify) NMR->Fail Data Inconsistent with Target Structure MS Mass Spectrometry (HRMS) MS->HPLC MS->Fail Data Inconsistent with Target Structure FTIR FTIR Spectroscopy FTIR->HPLC FTIR->Fail Data Inconsistent with Target Structure Elemental Elemental Analysis HPLC->Elemental HPLC->Fail Purified Purified Compound Elemental->Purified Identity & Purity Confirmed MethodVal Method Validation (For QC) Pass Characterized Compound Ready for Biological Screening MethodVal->Pass Synthesis Newly Synthesized 4-Aminoquinoline Synthesis->NMR Synthesis->MS Synthesis->FTIR Purified->MethodVal Fail->Synthesis

Caption: Integrated workflow for 4-aminoquinoline characterization.

G cluster_params Method Performance Characteristics (ICH Q2) Start Optimized HPLC Method Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (Repeatability, RSD ≤ 2%) Accuracy->Precision Robustness Robustness (Small Method Changes) Precision->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: Workflow for HPLC method validation.

References

Troubleshooting & Optimization

common side reactions in the Gould-Jacobs quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we will dissect common side reactions, provide in-depth troubleshooting strategies, and explain the chemical principles behind each recommendation. Our goal is to empower you with the expertise to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Gould-Jacobs cyclization is not proceeding, or the yield is very low. What are the primary causes?

A1: This is a common issue often rooted in the high thermal energy required for the key 6-electron electrocyclization step.[1]

  • Insufficient Temperature: The intramolecular cyclization of the anilidomethylenemalonate intermediate typically requires temperatures exceeding 250 °C.[1][2] If you are using a traditional high-boiling solvent like diphenyl ether, ensure your heating apparatus can consistently maintain this temperature.

  • Reaction Time: While high temperatures are necessary, prolonged heating can lead to degradation of the product.[3] It's crucial to find the optimal balance between temperature and reaction time for your specific substrate.[3]

  • Substrate Reactivity: Anilines with electron-donating groups, particularly in the meta-position, are more effective in the Gould-Jacobs reaction.[4][5] Conversely, anilines with strong electron-withdrawing groups may be less reactive and require more forcing conditions.

Q2: I am observing the formation of significant byproducts. What are the likely side reactions?

A2: Several side reactions can occur, primarily due to the high temperatures and reactive intermediates involved.

  • Decarboxylation at High Temperatures: If the reaction temperature is too high or the heating time is extended, decarboxylation of the quinoline-3-carboxylic acid intermediate can occur, leading to a mixture of products.[3]

  • Product Decomposition: The desired 4-hydroxyquinoline product can degrade under the harsh thermal conditions required for cyclization, especially with prolonged heating.[2]

  • Mixture of Regioisomers: When using asymmetrically substituted anilines, cyclization can occur at both ortho positions, resulting in a mixture of regioisomers. This is influenced by both steric and electronic factors.[2]

Q3: How can I improve the yield and purity of my Gould-Jacobs reaction?

A3: Optimizing the Gould-Jacobs reaction often involves a careful balance of reaction parameters and, in some cases, the use of modern synthetic techniques.

  • Microwave Synthesis: Microwave irradiation has been shown to dramatically shorten reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[3] This method can also minimize product degradation by reducing the overall heating time.

  • Solvent Choice: The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is standard for achieving the necessary cyclization temperature.[6]

  • Stepwise Optimization: It can be beneficial to optimize the initial condensation and the subsequent cyclization as separate steps. The formation of the anilidomethylenemalonate intermediate can be monitored by techniques like TLC before proceeding to the high-temperature cyclization.[1]

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Cyclization 1. Insufficient reaction temperature.2. Reaction time is too short.3. Low reactivity of the aniline substrate.1. Ensure the reaction temperature is consistently at or above 250 °C.[1][2]2. Gradually increase the reaction time, monitoring for product formation and degradation.3. Consider using microwave synthesis to achieve higher temperatures more rapidly.[3] For less reactive anilines, explore alternative synthetic routes or catalysts.
Product Degradation 1. Excessive reaction temperature.2. Prolonged heating time.1. Perform a time-temperature optimization study to find the ideal conditions.[3]2. Utilize microwave synthesis to reduce the overall heating duration.[3]
Formation of Regioisomers 1. Use of an asymmetrically substituted aniline.1. If a specific regioisomer is desired, consider a different synthetic strategy that offers better regiocontrol.2. Carefully purify the product mixture using chromatography or recrystallization.
Incomplete Saponification 1. Insufficient base or reaction time.1. Ensure at least one equivalent of a strong base like sodium hydroxide is used.2. Monitor the reaction by TLC until the starting ester is fully consumed.[1]
Incomplete Decarboxylation 1. Insufficient heating during the final step.1. After acidification, ensure the intermediate is heated sufficiently to drive off carbon dioxide.[4][5]

Visualizing Workflows and Mechanisms

Gould-Jacobs Reaction Pathway

The following diagram illustrates the key steps of the Gould-Jacobs synthesis, from the initial condensation to the final 4-hydroxyquinoline product.

Gould_Jacobs_Pathway cluster_steps Gould-Jacobs Synthesis Workflow Aniline Aniline + Alkoxymethylenemalonate Condensation Condensation (100-140 °C) Aniline->Condensation Nucleophilic Attack & Elimination Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (>250 °C) Intermediate->Cyclization 6-electron Electrocyclization HydroxyquinolineEster 4-Hydroxy-3-carboalkoxyquinoline Cyclization->HydroxyquinolineEster Saponification Saponification (e.g., NaOH) HydroxyquinolineEster->Saponification Ester Hydrolysis CarboxylicAcid Quinoline-3-carboxylic acid Saponification->CarboxylicAcid Decarboxylation Decarboxylation (Heat) CarboxylicAcid->Decarboxylation Elimination of CO2 FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

Caption: Key stages of the Gould-Jacobs quinoline synthesis.

Troubleshooting Logic for Low Yield

This diagram provides a logical workflow for diagnosing and addressing low product yields in the Gould-Jacobs reaction.

Troubleshooting_Yield Start Low Yield Observed CheckTemp Is Cyclization Temp >250°C? Start->CheckTemp CheckTime Was Reaction Time Optimized? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature or Use Microwave Synthesis CheckTemp->IncreaseTemp No CheckDegradation Is Product Degradation Evident? CheckTime->CheckDegradation Yes OptimizeTime Perform Time-Course Study CheckTime->OptimizeTime No ReduceTempTime Reduce Temperature/Time or Use Microwave CheckDegradation->ReduceTempTime Yes ConsiderSubstrate Evaluate Aniline Reactivity CheckDegradation->ConsiderSubstrate No End Yield Improved IncreaseTemp->End OptimizeTime->End ReduceTempTime->End ConsiderSubstrate->End

References

Technical Support Center: Purification of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-aminoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of nitrogen-containing heterocyclic compounds.[1][2] The inherent basicity and polarity of the 4-aminoquinoline scaffold often present unique purification hurdles.[3][4] This resource provides in-depth, field-proven insights and step-by-step protocols to empower you to achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: My 4-aminoquinoline derivative is streaking badly on my silica gel TLC plate. What is causing this and how can I fix it?

A1: Streaking on silica gel is a common issue when dealing with basic compounds like 4-aminoquinolines.[3] The root cause lies in the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to poor elution and tailing or streaking of the spot.

To mitigate this, you need to suppress this interaction. Here are a few effective strategies:

  • Addition of a Basic Modifier: Incorporating a small amount of a volatile base into your eluting solvent system is the most common and effective solution.[5]

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system. TEA is a stronger base than your 4-aminoquinoline and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound.[5]

    • Ammonia: Using a solution of methanol with a small percentage of aqueous ammonia (e.g., 10% NH4OH in MeOH) as the polar component of your eluent can also be very effective.[3][6]

  • Choice of Solvents: Ensure your compound is fully dissolved in the spotting solvent. Using a more polar solvent for spotting can sometimes improve the spot shape. For the mobile phase, systems like chloroform/methanol or dichloromethane/methanol are common starting points.[7][8]

Q2: I'm struggling to choose the right purification method for my crude 4-aminoquinoline derivative. What are the main options and how do I decide?

A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the required final purity. The three main techniques are acid-base extraction, column chromatography, and crystallization.

Here is a decision-making workflow to guide your choice:

G start Crude Reaction Mixture q1 Are there significant acidic or basic impurities? start->q1 extraction Acid-Base Extraction q1->extraction  Yes q2 Is the product solid at room temperature? q1->q2 No extraction->q2 crystallization Crystallization / Salt Formation q2->crystallization  Yes chromatography Column Chromatography q2->chromatography No / Impurities are too similar end Pure Product crystallization->end chromatography->end

Caption: Decision workflow for purification method selection.

  • Acid-Base Extraction: This is an excellent first-pass purification technique, especially for removing non-basic organic impurities or acidic byproducts.[9][10] By dissolving your crude mixture in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), your basic 4-aminoquinoline will be protonated and move into the aqueous layer, leaving neutral impurities behind.[10][11] You can then regenerate the neutral compound by basifying the aqueous layer and extracting it back into an organic solvent.[11]

  • Column Chromatography: This is the most versatile method for separating compounds with similar polarities.[7][12][13] For 4-aminoquinolines, you will likely need to use a modified normal-phase or a reversed-phase system.

  • Crystallization/Salt Formation: If your product is a solid, crystallization can be a highly effective method for achieving high purity, especially for removing small amounts of impurities. Often, converting the 4-aminoquinoline to a salt (e.g., hydrochloride salt) by treating it with a solution of HCl in an organic solvent like methanol or ether can improve its crystallinity and solubility in polar solvents, facilitating purification.[14][15][16]

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: The acidic nature of silica gel can indeed cause degradation of sensitive compounds. If you suspect this is happening, here are some troubleshooting steps:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your initial, non-polar eluent containing 1-2% triethylamine.[5] This neutralizes the most acidic sites.

  • Switch to a Different Stationary Phase:

    • Alumina: Alumina is available in neutral, basic, and acidic grades. For 4-aminoquinolines, basic or neutral alumina can be an excellent alternative to silica gel.[3]

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is a powerful option.[3][5] Elution is typically done with a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium formate.[17]

Troubleshooting Guides

Guide 1: Optimizing Flash Column Chromatography

Issue: Poor separation or significant tailing of the 4-aminoquinoline derivative during flash chromatography on silica gel.

Symptom Probable Cause Solution
Compound streaks or tails badly Strong interaction with acidic silanol groups.Add 0.5-2% triethylamine or aqueous ammonia (in MeOH) to your eluent system.[3][5]
Compound won't elute from the column The solvent system is not polar enough.Increase the polarity of your eluent. A common system is a gradient of methanol in dichloromethane or chloroform.[7][13]
Poor separation from a close-running impurity Insufficient selectivity of the solvent system.Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol.[13]
Compound appears to decompose on the column The compound is sensitive to the acidic silica gel.Deactivate the silica with a base wash before loading, or switch to a less acidic stationary phase like neutral alumina.[3][5]
Guide 2: Challenges in Acid-Base Extraction

Issue: Low recovery or emulsion formation during the work-up of 4-aminoquinoline derivatives.

Symptom Probable Cause Solution
Low recovery of product after basification and back-extraction Incomplete protonation or deprotonation. The product may be partially soluble in the aqueous layer even in its neutral form.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) during the back-extraction. Perform multiple extractions (3-4 times) with fresh organic solvent to ensure complete recovery.
Formation of an emulsion at the interface High concentration of salts or amphiphilic impurities.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Gently swirl the funnel instead of vigorous shaking. If an emulsion persists, filtration through a pad of celite can help break it.
Product precipitates out upon basification The neutral form of the compound has low solubility in both the aqueous and organic layers.Add more organic solvent to the separatory funnel before or during basification to dissolve the precipitating product.

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography on Silica Gel
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of 0.2-0.3 for your target compound.[18] Remember to add a basic modifier (e.g., 1% TEA) to your TLC developing solvent to get an accurate representation of the column conditions.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation (Optional but Recommended): Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent. Then, flush with 2-3 column volumes of your initial elution solvent (without the extra triethylamine) to remove the excess base.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with your chosen solvent system, either isocratically or with a polarity gradient. Collect fractions and monitor them by TLC to pool the pure product.[7]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction

G start Crude product in Organic Solvent (e.g., DCM) step1 Add 1M HCl (aq). Shake and separate layers. start->step1 organic1 Organic Layer: Neutral/Acidic Impurities step1->organic1   aqueous1 Aqueous Layer: Protonated 4-Aminoquinoline Salt step1->aqueous1   step2 Add 2M NaOH (aq) until pH > 10. Extract with fresh organic solvent. aqueous1->step2 aqueous2 Aqueous Layer: Inorganic Salts step2->aqueous2   organic2 Organic Layer: Neutral 4-Aminoquinoline step2->organic2   step3 Dry organic layer (e.g., Na2SO4), filter, and evaporate solvent. organic2->step3 end Purified 4-Aminoquinoline step3->end

Caption: Workflow for acid-base extraction purification.

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl). Shake the funnel, venting frequently. Allow the layers to separate.[10][11]

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). You may see your product precipitate.

  • Back-Extraction: Transfer the basified aqueous solution back to the separatory funnel. Add a portion of fresh organic solvent (e.g., DCM) and shake. Separate the layers, collecting the organic layer. Repeat this extraction two more times.[11]

  • Drying and Evaporation: Combine all organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 4-aminoquinoline derivative.

References

Technical Support Center: Synthesis of N-methylated 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylated 4-aminoquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the specific and often complex challenges associated with introducing a methyl group onto the 4-amino position of a quinoline core. The N-methylated 4-aminoquinoline scaffold is of significant interest in medicinal chemistry, as modifications at this position can profoundly influence biological activity, modulate metabolic stability, and are sometimes necessary to prevent unwanted cyclization in downstream reactions.[1][2]

However, what appears to be a straightforward methylation reaction is frequently beset by challenges, including low yields, over-alkylation, and complex purification. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome these common hurdles.

Troubleshooting Guide: Overcoming Common Synthetic Challenges

This section addresses specific experimental failures in a direct question-and-answer format.

Problem Area 1: Low Yield & Reaction Failure in Direct Methylation

Question: I am attempting a direct N-methylation of my 4-aminoquinoline substrate using a classic methylating agent like methyl iodide with a strong base (e.g., NaH), but I am recovering mostly starting material or seeing an intractable mixture of products at very low yields. What is going wrong?

Answer: This is the most common challenge and stems from several factors inherent to the 4-aminoquinoline system.

  • Electronic Effects of the Quinoline Ring: The lone pair of electrons on the 4-amino nitrogen is delocalized into the electron-deficient quinoline ring system.[2] This resonance stabilization reduces the nucleophilicity of the amine, making it less reactive towards electrophiles like methyl iodide compared to a simple alkyl or aryl amine.

  • Over-methylation: The mono-methylated product, a secondary amine, is often more nucleophilic than the starting primary amine. Consequently, as soon as some mono-methylated product is formed, it can be rapidly converted to the di-methylated quaternary ammonium salt, leading to a mixture of starting material, mono-, and di-methylated products.[1] Researchers have reported that this direct alkylation approach frequently results in an "inseparable mixture of products," making purification and isolation of the desired compound nearly impossible.[2][3]

  • Side Chain Reactivity: If your substrate already contains other nucleophilic sites, such as the tertiary amine commonly found in the side chain of chloroquine, you may face issues with regioselectivity. The tertiary alkyl amine in the chloroquine side chain has a pKa of 10.1, making it a prime target for methylation and further complicating the product profile.[1]

Our Core Recommendation: Avoid direct N-methylation of the pre-formed 4-aminoquinoline core. A more robust and reliable strategy is a convergent synthesis, as detailed in the diagram below.

Synthetic Strategy cluster_0 Route A: Direct Methylation (Problematic) cluster_1 Route B: Convergent Synthesis (Recommended) A1 4-Aminoquinoline A2 MeI, Base A1->A2 A3 Inseparable Mixture (Mono-, Di-methylated, SM) A2->A3 B1 Side-Chain Amine B2 Methylation (e.g., Red-Al, Formylation-Reduction) B1->B2 B3 N-Methylated Side Chain B2->B3 B5 Condensation (SNAr) (Microwave-Assisted) B3->B5 B4 4,7-Dichloroquinoline B4->B5 B6 Pure N-Methylated Product B5->B6

Caption: Recommended convergent vs. problematic direct synthesis routes.
Problem Area 2: Sluggish Condensation & Side Product Formation

Question: I have successfully synthesized my N-methylated side-chain amine. However, the condensation reaction (SNAr) with 4,7-dichloroquinoline using conventional phenol-assisted fusion is slow, incomplete, and generates a mixture of unresolved products. How can I improve this critical step?

Answer: Your observation is correct. While conventional heating in the presence of phenol is a classic method for coupling primary amines to 4-chloroquinolines, it is often inefficient for secondary amines, including N-methylated ones.[2] The increased steric hindrance and potentially altered nucleophilicity of the N-methylated secondary amine can render the SNAr reaction sluggish under harsh thermal conditions, leading to decomposition (charring) or side reactions.[2]

Troubleshooting Steps & Solutions:

  • Switch to Microwave-Assisted Synthesis: This is the most effective solution. Microwave irradiation dramatically accelerates the SNAr reaction, significantly reducing reaction times from many hours to as little as 30 minutes.[2][3] This rapid heating minimizes the formation of degradation byproducts. Studies show this method provides superior yields and cleaner reaction profiles for coupling N-methylated secondary amines.[2][3][4]

  • Optimize Reagent Stoichiometry and Temperature:

    • Use a slight excess of the N-methylated amine (e.g., 1.5 equivalents) relative to the 4,7-dichloroquinoline (1 equivalent). Using too much amine can complicate purification.[2]

    • Phenol is typically used in catalytic or stoichiometric amounts (e.g., 2 equivalents).[2]

    • Carefully control the temperature. Temperatures above 145-150°C in microwave synthesis can lead to significant charring of the reaction mixture.[2]

Table 1: Comparison of Condensation Conditions

ParameterConventional HeatingMicrowave-Assisted SynthesisRationale for Improvement
Reaction Time >11 hours30 minutesReduces thermal degradation and side product formation.[2]
Temperature >145 °C (often higher)145 °CPrecise and rapid heating avoids prolonged exposure to high temperatures.[2]
Typical Outcome Mixture of unresolved products, charringGood to excellent yield of clean productEnhanced reaction rate outcompetes degradation pathways.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and reliable overall strategy for preparing N-methylated 4-aminoquinolines? The most successful and validated approach is a two-stage convergent synthesis.[2][3]

  • Synthesize the N-methylated side chain first. This avoids the selectivity issues of direct methylation on the quinoline core.

  • Couple the purified N-methylated side chain with 4,7-dichloroquinoline via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction.[2][3]

Q2: What are the best methods for preparing the N-methylated side-chain amine itself? While various methods exist, a particularly robust route involves the reduction of Boc-protected amino acid amides. A multistep synthetic route using Red-Al (Vitride) for a one-pot in situ Boc-deprotection and amide reduction to the N-methyl amine has been reported.[2][3] This method is advantageous over using harsher reagents like lithium aluminum hydride (LAH) due to its milder reaction conditions, easier operation, and high yields with minimal side products.[2]

Q3: Why is the 4-amino group a target for methylation in drug design? Introducing a methyl group at the 4-amino position can have several strategic benefits:

  • Modulating Biological Activity: The addition of a small alkyl group can alter the molecule's interaction with its biological target, potentially overcoming resistance mechanisms. The electronic properties are affected, as the methyl group can influence the delocalization of the nitrogen's lone pair into the quinoline ring.[2]

  • Blocking Unwanted Reactions: In certain contexts, such as with 3-azido-4-aminoquinoline derivatives, methylating the 4-amino group is critical to prevent intramolecular cyclization into a triazole.[1]

  • Improving Metabolic Profile: The primary metabolism of many 4-aminoquinolines involves N-dealkylation of the side chain.[5] While not a direct goal of 4-N-methylation, understanding and modifying all nitrogen centers is part of a comprehensive medicinal chemistry strategy.

Experimental Protocols

Protocol 1: Microwave-Assisted Condensation of an N-Methylated Amine with 4,7-Dichloroquinoline

This protocol is adapted from a reported efficient synthesis of 4-N-(methyl)-4-aminoquinoline analogues.[2][3]

Materials:

  • N-methylated side-chain amine (1.5 equiv)

  • 4,7-dichloroquinoline (1.0 equiv)

  • Phenol (2.0 equiv)

  • A suitable microwave-safe reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 4,7-dichloroquinoline (1 equiv), the N-methylated side-chain amine (1.5 equiv), and phenol (2 equiv).

  • Seal the vial securely.

  • Place the vial in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 50 W) to maintain a temperature of 145 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Purify the crude product using standard column chromatography (e.g., silica gel) with an appropriate eluent system (e.g., dichloromethane/methanol gradient) to isolate the pure N-methylated 4-aminoquinoline product.

Caption: General workflow for the SNAr condensation step.

References

Technical Support Center: Managing Impurities in 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during the synthesis of this critical pharmaceutical scaffold.[1][2] 4-Aminoquinoline derivatives are foundational to numerous antimalarial drugs, including chloroquine and amodiaquine, making purity paramount for safety and efficacy.[1][2][3][4]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurity formation and control in 4-aminoquinoline synthesis.

Q1: What are the primary synthetic routes to 4-aminoquinolines, and which is most prone to impurities?

A1: The most prevalent methods involve the construction of the quinoline core followed by amination.

  • Conrad-Limpach-Knorr Synthesis: This classic method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, which are then chlorinated and subsequently aminated.[5][6] High temperatures (often >250°C) are required for the cyclization step, which can lead to thermal degradation and the formation of colored byproducts.[5][6][7][8]

  • Gould-Jacobs Reaction: This route also starts with an aniline, which reacts with an ethoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate intermediate.[9] This multi-step process, involving saponification and decarboxylation, can introduce impurities if reactions are incomplete.[7]

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct route to 4-aminoquinolines, where a 4-chloroquinoline is reacted with a suitable amine.[1][10][11] The primary challenge here is controlling the reaction's selectivity and preventing the formation of isomeric impurities, especially when using substituted anilines.[12]

The Conrad-Limpach and Gould-Jacobs routes are generally more prone to a wider variety of process-related impurities due to the harsh thermal conditions and multiple intermediate steps.[12][13]

Q2: What are the most common types of impurities I should expect?

A2: Impurities can be broadly categorized as follows:

  • Isomeric Impurities: Arise when using meta-substituted anilines in the initial cyclization, leading to the formation of undesired regioisomers (e.g., 5-chloro vs. 7-chloro derivatives).[14] The 4,5-dichloroquinoline isomer is a known impurity in the synthesis of 4,7-dichloroquinoline and can be difficult to remove in later stages.[14]

  • Starting Material Carryover: Unreacted anilines, β-ketoesters, or 4-chloroquinolines can persist in the final product if the reaction does not go to completion.

  • Side-Reaction Products: Over-alkylation, di-substitution on the amine side chain, or reactions with residual solvents can occur.

  • Degradation Products: The high temperatures used in cyclization reactions can cause decomposition, often resulting in colored impurities.[7][8]

Q3: How critical is solvent choice in controlling impurity formation?

A3: Solvent choice is critical, particularly during the thermal cyclization step of the Conrad-Limpach synthesis. High-boiling, inert solvents like Dowtherm A or mineral oil are traditionally used to achieve the necessary high temperatures for ring closure.[6][7][8] The use of an appropriate solvent can significantly improve yields and reduce the formation of degradation products compared to solvent-free heating.[6][13] For SNAr reactions, polar aprotic solvents like DMSO can facilitate the reaction, often allowing for lower temperatures and shorter reaction times, which minimizes side reactions.[10]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem 1: My final 4-aminoquinoline product is discolored (yellow/brown) after purification.

  • Potential Cause 1: Thermal Degradation. The high temperatures used during the cyclization step (e.g., Conrad-Limpach) are a common source of colored impurities.[7][8]

    • Recommended Solution: Ensure the reaction temperature does not significantly exceed the required temperature for cyclization (~250 °C).[6] Utilize a high-boiling inert solvent like Dowtherm A to ensure even heat distribution and prevent localized overheating.[8] Washing the crude cyclization product with a non-polar solvent like Skellysolve B or hexanes can remove a significant portion of colored impurities before subsequent steps.[7][8]

  • Potential Cause 2: Oxidative Degradation. 4-aminoquinolines can be sensitive to air oxidation, especially at elevated temperatures or in the presence of metal catalysts.

    • Recommended Solution: Conduct reactions, particularly the final amination and purification steps, under an inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use. If a palladium catalyst was used in the synthesis, ensure it is thoroughly removed during workup, as residual palladium can catalyze oxidation.

Problem 2: HPLC analysis shows an unexpected peak with the same mass as my product.

  • Potential Cause: Isomeric Impurity. If you started with a meta-substituted aniline (e.g., m-chloroaniline), you have likely formed a regioisomer. For example, in the synthesis of 4,7-dichloroquinoline, the 4,5-dichloroquinoline isomer is a common impurity that is difficult to separate from the desired product.[14][15]

    • Recommended Solution:

      • Analytical Confirmation: Use high-resolution HPLC or LC-MS/MS to confirm the presence of an isomer. If available, compare the retention time with a known standard of the suspected isomer.

      • Strategic Purification: Isomers can often be separated by careful recrystallization. For 4,7-dichloroquinoline, recrystallization from hexanes has been shown to effectively remove the 4,5-dichloroquinoline isomer.[14] For more challenging separations, preparative HPLC may be necessary.[12][16]

      • Process Optimization: Revisit the cyclization conditions. Lowering the temperature or changing the solvent may alter the isomeric ratio, favoring the desired product.

Table 1: Common Isomeric Impurities and Control Strategies

Starting MaterialDesired ProductCommon Isomer ImpurityRecommended Control Strategy
m-Chloroaniline4,7-Dichloroquinoline4,5-DichloroquinolineRecrystallization from hexanes.[14]
m-Toluidine4-Amino-7-methylquinoline4-Amino-5-methylquinolinePreparative reverse-phase HPLC.[12]

Problem 3: Low yield after the chlorination step (4-hydroxyquinoline to 4-chloroquinoline).

  • Potential Cause 1: Incomplete Reaction. The conversion of the 4-hydroxyquinoline (or its tautomer, 4-quinolone) to the 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃) can be sluggish.[6][17]

    • Recommended Solution: Ensure anhydrous conditions, as water will rapidly quench POCl₃. The addition of a catalytic amount of a tertiary amine (like triethylamine) or DMF can accelerate the reaction.[18] Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Potential Cause 2: Product Loss During Workup. 4-chloroquinolines can be sensitive to hydrolysis back to the 4-hydroxy starting material during aqueous workup. The standard procedure often involves carefully pouring the reaction mixture into ice/water.

    • Recommended Solution: Perform the workup at low temperatures (0-5 °C) to minimize hydrolysis. Neutralize the acidic solution carefully with a base like sodium hydroxide to precipitate the product, avoiding extremes of pH.[8] Extract the product promptly into an organic solvent like toluene or ether.[8]

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Purification of 4,7-Dichloroquinoline by Recrystallization

This protocol is designed to remove the common 4,5-dichloroquinoline isomeric impurity.[14]

  • Dissolution: Slowly add the crude 4,7-dichloroquinoline solid to a minimal amount of hot hexanes (heated to ~65 °C) with stirring until a clear, colorless solution is obtained.

  • Cooling & Crystallization: Slowly cool the solution to room temperature without agitation. Allow the solution to stand undisturbed for at least 12 hours. Long, colorless needles of the purified product should form.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals to a constant weight.

  • Validation: Confirm the purity of the recrystallized product by HPLC and melting point analysis (expected: 83-84 °C).[14]

Workflow: Troubleshooting an Unknown Impurity

This logical workflow guides the identification and remediation of an unknown peak observed during analysis.

G cluster_0 Phase 1: Detection & Characterization cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Remediation A Unknown Peak Detected (HPLC/TLC) B Characterize by LC-MS & HRMS A->B C Determine Molecular Weight & Formula B->C D Compare MW with Known Intermediates, Reagents, & Byproducts C->D E Is MW an Isomer of Product? D->E Analyze Data F Is MW a known Side-Product? E->F No H Implement Isomer Purification Protocol (e.g., Recrystallization) E->H Yes G Is MW from Degradation? F->G No I Modify Reaction Conditions to Minimize Side Reaction F->I Yes J Reduce Temp / Use Inert Atmosphere G->J Yes

Caption: Workflow for identifying and resolving unknown impurities.

Section 4: Analytical Techniques for Impurity Profiling

A robust analytical strategy is essential for effective impurity management. A multi-technique approach is often required for comprehensive profiling.[19]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[20][21] A reverse-phase C18 column is commonly used. Method development should focus on achieving baseline separation of the API from all known and potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities.[21][22] It provides molecular weight information that is crucial for postulating impurity structures.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.[22]

  • Gas Chromatography (GC): Primarily used for the analysis of residual solvents.[22]

References

work-up procedures for 4-aminoquinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Aminoquinoline Synthesis

A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting

Welcome to the technical support center for 4-aminoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical pharmacophore. The successful isolation of a pure 4-aminoquinoline derivative is not merely the result of a successful reaction; it is critically dependent on a well-designed and meticulously executed work-up procedure. This document moves beyond simple step-by-step instructions to provide the underlying chemical principles, troubleshooting strategies for common failures, and field-proven protocols to ensure you can isolate your target compound with high purity and yield.

Part 1: Foundational Work-up Protocol for Nucleophilic Aromatic Substitution (SNAr)

The most prevalent method for synthesizing 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with a primary or secondary amine.[1][2] This reaction is often conducted at high temperatures in polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The following protocol is a robust, general procedure for the work-up of such a reaction.

Experimental Protocol: General Work-up
  • Reaction Cooldown: Upon reaction completion (monitored by TLC or LC-MS), allow the reaction vessel to cool to room temperature. Rationale: Adding solvents for extraction to a hot reaction mixture can be hazardous and can affect partitioning efficiency.

  • Dilution: Dilute the cooled reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume approximately 10-20 times the initial reaction volume is recommended.[3] Rationale: This step ensures the product is fully dissolved in the organic phase and reduces the viscosity of solvents like NMP or DMSO, facilitating efficient extraction.

  • Aqueous Wash - Phase 1 (Solvent Removal): Transfer the diluted mixture to a separatory funnel. Wash the organic layer repeatedly (at least 5-6 times) with a large volume of water, followed by several washes with brine (saturated NaCl solution).[3] Rationale: High-boiling polar solvents (NMP, DMF, DMSO) have high water solubility. These repeated aqueous washes are critical for partitioning these solvents out of the organic layer. Brine washes help break up any emulsions that may form and remove the bulk of the dissolved water from the organic layer.

  • Aqueous Wash - Phase 2 (Neutralization & Impurity Removal): Perform one wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: The 4-aminoquinoline product is basic. This mild basic wash ensures the product is in its neutral, free-base form, maximizing its solubility in the organic solvent. It will also remove any acidic starting materials or byproducts, such as amine hydrochloride salts that may have formed.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and wash it with a small amount of fresh organic solvent to recover any adsorbed product. Rationale: Residual water can interfere with solvent evaporation and subsequent purification steps.

  • Concentration: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product. Rationale: This step isolates the non-volatile product from the volatile solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final, pure 4-aminoquinoline.

Workflow Visualization

Workup_Workflow start Completed Reaction (in NMP/DMF/DMSO) dilute Dilute with EtOAc or DCM start->dilute Cool to RT extract Liquid-Liquid Extraction (Separatory Funnel) dilute->extract wash_water Wash with Water (5-6x) extract->wash_water Remove NMP/DMF wash_brine Wash with Brine (2-3x) wash_water->wash_brine Break Emulsions wash_bicarb Wash with sat. NaHCO3 wash_brine->wash_bicarb Neutralize dry Dry Organic Layer (Na2SO4) wash_bicarb->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification (Column or Recrystallization) crude->purify final Pure 4-Aminoquinoline purify->final

Caption: General work-up workflow for SNAr reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why do I need to add a few drops of triethylamine (Et₃N) to my solvent system for column chromatography? A: Silica gel is inherently acidic. Your 4-aminoquinoline product is basic. Without a basic additive, the product can interact strongly with the silica surface, leading to significant tailing or "streaking" on the column and poor separation. In some cases, the product may not elute at all. Adding a small amount of a volatile base like triethylamine (~0.1-1%) to the mobile phase deactivates the acidic sites on the silica, ensuring a sharp, symmetrical peak shape for your basic compound.[4]

Q2: My product is an oil that won't solidify. How can I get a solid? A: First, ensure all high-boiling solvents (DMF, NMP) have been thoroughly removed, as they can act as plasticizers. If the product is pure (confirmed by NMR), it may simply have a low melting point or be amorphous. Try dissolving the oil in a minimal amount of a good solvent (e.g., DCM) and then adding a poor solvent (e.g., hexane or pentane) dropwise until turbidity persists. This process, known as "trituration," can often induce crystallization. Scratching the inside of the flask with a glass rod at the solvent interface can also initiate nucleation. If these fail, the compound may be a stable oil at room temperature.

Q3: How do I choose between recrystallization and column chromatography for purification? A: The choice depends on purity, quantity, and the nature of the impurities.

  • Column Chromatography: This is the most versatile method. It is excellent for removing impurities with different polarities from your product, even if your crude material is of low purity. It is, however, more time-consuming and solvent-intensive.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a large amount of material, often yielding very high-purity crystalline solids. It is ideal when the crude product is already >90% pure. The main challenge is finding a suitable solvent or solvent pair where the product has high solubility at high temperatures and low solubility at low temperatures.

Q4: Can I use an acidic wash (e.g., dilute HCl) to remove basic impurities? A: This is a high-risk strategy. While an acidic wash would remove other basic impurities, it will also protonate your basic 4-aminoquinoline product, causing it to partition into the aqueous layer along with the impurities. This would lead to significant or total loss of your product from the organic phase. It is much safer to rely on a basic wash to remove acidic impurities and then use chromatography to separate your target compound from other neutral or basic impurities.

Part 3: Troubleshooting Guide

This section addresses specific problems that can arise during the work-up procedure.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction 1. Insufficient difference in density between aqueous and organic phases. 2. Formation of micelles or surfactants from partially soluble byproducts. 3. High concentration of salts or polar solvents.1. Add Brine: Add a significant volume of saturated NaCl (brine) solution. This increases the polarity and density of the aqueous phase, forcing a separation.[3] 2. Filter: Filter the entire emulsified mixture through a pad of Celite. This can physically break up the microscopic droplets causing the emulsion. 3. Wait: Allow the separatory funnel to stand undisturbed for an extended period (30 min to several hours). 4. Centrifuge: If the volume is small enough, centrifugation is a highly effective method to force phase separation.
Low or No Product Recovery 1. Incorrect pH: The product may have been protonated and extracted into an acidic aqueous layer. 2. Product Precipitation: The product may have precipitated at the interface if it is insoluble in both phases. 3. Incomplete Reaction: The reaction may not have gone to completion.1. Check Aqueous pH: Combine all aqueous washes and basify them with 1M NaOH or solid Na₂CO₃ to pH ~9-10. Re-extract with fresh EtOAc or DCM. 2. Isolate Precipitate: If a solid is present at the interface, isolate it by filtration, wash it, and check its identity (TLC/NMR). It is likely your product. 3. Analyze Crude: Always check the crude material by TLC or LC-MS against the starting material to confirm conversion before proceeding with extensive purification.
Contamination with Starting 4-Chloroquinoline 1. Incomplete reaction. 2. Poor separation during column chromatography.1. Drive the Reaction: If possible, resubmit the crude material to the reaction conditions with additional amine nucleophile. 2. Optimize Chromatography: The 4-chloroquinoline starting material is significantly less polar than the 4-aminoquinoline product. Use a shallower gradient during column chromatography (e.g., start with pure hexane and slowly increase the percentage of ethyl acetate) to achieve baseline separation.
Palladium Residue (from Buchwald-Hartwig Reactions) 1. The palladium catalyst is soluble in the organic solvent.[5]1. Filter through Celite/Silica: After dilution but before aqueous washing, pass the reaction mixture through a short plug of silica gel or Celite, eluting with the organic solvent. This will adsorb much of the palladium. 2. Use a Scavenger: Stir the organic solution with a thiol-based scavenger resin for a few hours to bind the palladium, then filter the resin off.

Troubleshooting Visualization

Troubleshooting_Tree start Problem: Low Product Recovery q1 Was a solid observed at the interface? start->q1 ans_yes1 Yes q1->ans_yes1   ans_no1 No q1->ans_no1   q2 What was the pH of the aqueous washes? ans_acid Acidic (pH < 7) q2->ans_acid   ans_base Neutral/Basic q2->ans_base   q3 Did TLC/LCMS of crude show product formation? ans_yes3 Yes q3->ans_yes3   ans_no3 No q3->ans_no3   sol1 Action: Filter the interface. The solid is likely your product. ans_yes1->sol1 ans_no1->q2 sol2 Action: Combine aqueous layers, basify to pH 9, and re-extract. ans_acid->sol2 ans_base->q3 sol4 Issue: Mechanical loss or product decomposition. Re-evaluate. ans_yes3->sol4 sol3 Issue: Incomplete Reaction. Re-run or optimize reaction. ans_no3->sol3

Caption: Decision tree for troubleshooting low product recovery.

References

Validation & Comparative

The Evolving Landscape of 4-Aminoquinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. However, the therapeutic potential of this privileged structure extends far beyond its antiplasmodial activity, with a growing body of evidence demonstrating significant anticancer and antiviral properties.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinoline derivatives, offering insights into the chemical modifications that govern their efficacy against various pathological targets. We will delve into the mechanistic underpinnings of their action and provide detailed experimental protocols to empower researchers in their quest for novel, potent, and selective therapeutic agents.

The 4-Aminoquinoline Core: A Privileged Scaffold

The fundamental 4-aminoquinoline structure, exemplified by the pioneering antimalarial drug chloroquine, consists of a quinoline ring system with an amino group at the 4-position, which is typically tethered to a flexible aliphatic diamine side chain.[5][6] The remarkable versatility of this scaffold lies in the numerous points for chemical modification, each influencing the compound's pharmacokinetic and pharmacodynamic properties. The key regions for modification that dictate the biological activity are:

  • The Quinoline Core: Substitutions on the quinoline ring, particularly at the 7-position, are critical for activity.

  • The 4-Amino Linker: The nature of the amino group and its immediate substituents can influence the compound's basicity and interaction with biological targets.

  • The Terminal Amino Side Chain: The length, branching, and nature of the terminal amino group play a crucial role in drug accumulation, resistance evasion, and target engagement.

Antimalarial Activity: Combating a Persistent Parasite

The primary mechanism of action of 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the digestive vacuole of the Plasmodium parasite.[7] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[7]

Key SAR Insights for Antimalarial Activity:
  • 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a hallmark of many potent 4-aminoquinoline antimalarials, including chloroquine and amodiaquine.[6] This electron-withdrawing group is thought to enhance the compound's ability to interact with heme.

  • The Aliphatic Side Chain: The length and nature of the diamine side chain are critical for activity and for overcoming chloroquine resistance. Modifications to the side chain can alter the drug's ability to accumulate in the parasite's digestive vacuole and evade efflux pumps associated with resistance.[8] For instance, derivatives with shortened or lengthened side chains compared to chloroquine have shown activity against resistant strains.[8]

  • Terminal Amino Group: A basic terminal amino group is essential for the "ion trapping" mechanism, where the protonated form of the drug is concentrated in the acidic food vacuole of the parasite.

Comparative Antimalarial Activity of 4-Aminoquinoline Derivatives

The following table summarizes the in vitro antiplasmodial activity of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundModificationIC50 (nM) - CQS (Strain)IC50 (nM) - CQR (Strain)Reference
ChloroquineParent Compound10.7 (D6)87.2 (W2)[9]
AmodiaquineMannich base side chain< 12 (3D7)~35.5 (W2)[10]
TDR 58845Shortened, branched side chain< 12 (3D7)89.8 (W2)[10]
TDR 58846N-trimethylated side chain< 12 (3D7)< 25 (W2)[10]
Ro 41-3118Ethylene side chain~10 (NF54)49 (K1)[8]
Ro 47-9396Methyl-branched isopropylene side chain~10 (NF54)61 (K1)[8]
Bisquinoline Cyclen AnalogDimeric structure with cyclen linker7.5 (D6)19.2 (W2)[9]

Note: IC50 values can vary between different studies and parasite strains. The data presented here is for comparative purposes.

Anticancer Activity: A New Frontier for 4-Aminoquinolines

The anticancer potential of 4-aminoquinolines is an area of intense research. Their mechanism of action in cancer cells is multifaceted and often involves the disruption of lysosomal function and autophagy.[11][12] By accumulating in lysosomes, these compounds can raise the lysosomal pH, inhibiting the activity of degradative enzymes and blocking the fusion of autophagosomes with lysosomes. This disruption of autophagy can lead to the accumulation of damaged organelles and proteins, ultimately triggering cancer cell death.[12]

Key SAR Insights for Anticancer Activity:
  • Side Chain Modifications: The nature of the side chain at the 4-amino position significantly influences the anticancer potency. For instance, the presence of a dimethylamino functionality has been suggested to be important for enhancing cell killing when combined with other anticancer agents.[13]

  • Quinoline Ring Substitutions: Modifications to the quinoline ring, such as the introduction of a fluorine atom at the 7-position, have been shown to produce compounds with potent cytotoxic effects.[14]

Comparative Anticancer Activity of 4-Aminoquinoline Derivatives

The following table presents the 50% growth inhibition (GI50) values of selected 4-aminoquinoline derivatives against human breast cancer cell lines.

CompoundModificationGI50 (µM) - MDA-MB-468GI50 (µM) - MCF-7Reference
ChloroquineParent Compound28.5838.44[13]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineDimethylaminoethyl side chainPotent activity-[14]
Butyl-(7-fluoro-quinolin-4-yl)-amine7-fluoro and butyl side chain-More potent than Chloroquine[14]
Compound 5 (from reference)N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine1.411.98[13]

Antiviral Activity: A Broad Spectrum of Possibilities

4-aminoquinoline derivatives, including chloroquine and hydroxychloroquine, have demonstrated broad-spectrum antiviral activity against a range of viruses.[15] Their proposed mechanisms of action include interfering with viral entry by inhibiting the pH-dependent steps of viral replication and modulating the host's immune response.[16]

Comparative Antiviral Activity of 4-Aminoquinoline Analogs

The following table summarizes the 50% effective concentration (EC50) of various quinoline analogs against different coronaviruses.

CompoundEC50 (µM) - HCoV-OC43 (HEL cells)EC50 (µM) - SARS-CoV-2 (Huh7 cells)Reference
Chloroquine0.121.13[15]
Hydroxychloroquine0.720.72[15]
Amodiaquine2.81.9[15]
Ferroquine4.33.9[15]
Mefloquine4.54.9[15]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

In Vitro Antiplasmodial Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis in the parasite.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, and 25 µg/mL gentamicin)

  • [3H]-hypoxanthine (1 µCi/well)

  • 96-well microplates

  • Test compounds and control drugs (e.g., chloroquine)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture (1% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Add [3H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvest the cells onto a glass fiber filter using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% growth inhibition (GI50) from the dose-response curve.[17]

β-Hematin Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Materials:

  • Hemin chloride

  • DMSO

  • Sodium acetate buffer (pH 4.4)

  • 96-well microplates

  • Test compounds and control (e.g., chloroquine)

  • Microplate reader

Procedure:

  • Prepare a solution of hemin chloride in DMSO.

  • Add the hemin solution to the wells of a 96-well plate.

  • Add different concentrations of the test compounds to the wells.

  • Initiate β-hematin formation by adding sodium acetate buffer.

  • Incubate the plate at 37°C for 48 hours.

  • After incubation, centrifuge the plate and wash the pellet to remove free heme.

  • Dissolve the β-hematin pellet in NaOH.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.[18]

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway: Mechanism of Action of 4-Aminoquinolines in Malaria

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite Hemoglobin Hemoglobin Digestive_Vacuole Digestive Vacuole (Acidic) Hemoglobin->Digestive_Vacuole Digestion Heme Heme Digestive_Vacuole->Heme Releases Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity 4-AQ 4-Aminoquinoline 4-AQ->Digestive_Vacuole Accumulation (Ion Trapping) 4-AQ->Heme Inhibits Polymerization Screening_Workflow Synthesis Synthesis of 4-AQ Derivatives In_Vitro_Antimalarial In Vitro Antiplasmodial Assay (IC50 Determination) Synthesis->In_Vitro_Antimalarial Cytotoxicity Cytotoxicity Assay (GI50 Determination) Synthesis->Cytotoxicity Hematin_Inhibition β-Hematin Inhibition Assay (Mechanism of Action) In_Vitro_Antimalarial->Hematin_Inhibition Active Compounds Cytotoxicity->Hematin_Inhibition Low Toxicity In_Vivo In Vivo Efficacy Studies (Animal Models) Hematin_Inhibition->In_Vivo Potent Inhibitors Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious Compounds SAR_Logic cluster_quinoline Quinoline Core Modifications cluster_sidechain Side Chain Modifications SAR 4-Aminoquinoline SAR Quinoline Core 4-Amino Side Chain Pos7_Cl 7-Chloro Group SAR:f1->Pos7_Cl Side_Chain_Length Altered Length SAR:f2->Side_Chain_Length Terminal_Amine Basic Terminal Amine SAR:f2->Terminal_Amine Activity Enhanced Biological Activity Pos7_Cl->Activity Increases Potency Side_Chain_Length->Activity Overcomes Resistance Terminal_Amine->Activity Facilitates Accumulation

References

A Senior Application Scientist's Guide to Selecting and Performing In Vitro Cytotoxicity Assays for Novel 4-Aminoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Challenge in Cytotoxicity Screening

4-aminoquinoline derivatives represent a cornerstone of medicinal chemistry, with foundational drugs like chloroquine shaping antimalarial therapy and newer analogs showing promise as anticancer agents.[1][2][3] The core challenge in their preclinical development is the accurate assessment of cytotoxicity. A compound's therapeutic window—the concentration range where it is effective against a target (e.g., a cancer cell) but safe for healthy host cells—is a critical determinant of its potential. However, the unique physicochemical properties of the 4-aminoquinoline scaffold can create significant challenges for standard cytotoxicity assays, leading to misleading data if not carefully considered.

As weak bases, these compounds are known to accumulate in acidic cellular compartments like lysosomes, a mechanism that is key to their bioactivity but can also directly interfere with certain assay principles.[1][4] This guide provides a comparative framework for selecting, performing, and interpreting cytotoxicity data for novel 4-aminoquinoline compounds. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a robust and reliable screening cascade.

Pillar 1: A Comparative Analysis of Core Cytotoxicity Assays

The selection of a cytotoxicity assay should never be arbitrary. It must be a reasoned decision based on the compound's known or hypothesized mechanism of action and potential for chemical interference. We will compare four classes of assays that measure distinct cellular events, providing a multi-faceted view of a compound's cytotoxic profile.

Assay Class & PrincipleSpecific AssaysAdvantagesLimitations & Potential 4-Aminoquinoline Interference
Metabolic Activity (Measures enzymatic reduction)MTT, MTS, WST-1, AlamarBlue® (Resazurin) High-throughput, cost-effective, well-established.[5]Indirect Measurement : Measures metabolic activity, not directly cell viability.[6][7] A compound could inhibit mitochondrial function without causing cell death, leading to a false positive for cytotoxicity. Chemical Interference : As colored compounds, some quinolines can interfere with absorbance readings.[8] Compounds with reducing potential can directly reduce the tetrazolium dye, causing false results.[7]
Membrane Integrity (Measures leakage of cytosolic components)Lactate Dehydrogenase (LDH) Release Measures a direct marker of cell death (membrane rupture).[9] The assay is performed on the supernatant, leaving cells available for other assays.Timing is Critical : Only measures late-stage cell death (necrosis or late apoptosis).[10] Compounds that induce apoptosis without immediate membrane lysis may be missed in short-term experiments. Serum Interference : LDH in serum can increase background signal.
Lysosomal Integrity (Measures uptake of dye into lysosomes)Neutral Red Uptake (NRU) Inexpensive and sensitive.[11] Measures the integrity of a key organelle involved in drug sequestration.Direct Interference : 4-aminoquinolines are weak bases that accumulate in and can disrupt the pH of lysosomes.[1][4] This can directly inhibit the uptake and retention of the Neutral Red dye, leading to a result that may reflect lysosomotropism rather than true cytotoxicity.[12]
Apoptosis (Measures markers of programmed cell death)Annexin V/PI Staining, Caspase-3/7 Activity Highly specific for apoptosis, distinguishing it from necrosis.[13][14] Can identify early-stage events before loss of membrane integrity.[13]Lower throughput than metabolic assays. Requires more specialized equipment (flow cytometer or fluorescence microscope).[15] Caspase assays are lytic and represent an endpoint.[15]

Pillar 2: Designing a Self-Validating Experimental Workflow

A single assay is insufficient to definitively characterize the cytotoxicity of a novel 4-aminoquinoline. A multi-assay approach is essential for building a trustworthy data package. The workflow below illustrates a logical screening cascade that incorporates orthogonal methods to validate findings and elucidate the mechanism of cell death.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Mechanistic Insight cluster_2 Phase 3: Data Interpretation start Novel 4-Aminoquinoline Compound assay1 Metabolic Assay (e.g., AlamarBlue®) - High-throughput - Determine initial IC50 range start->assay1 decision1 Is compound active in Phase 1 (IC50 < Threshold)? assay1->decision1 assay2 Membrane Integrity Assay (LDH) - Orthogonal method - Confirms cell death vs. metabolic inhibition assay3 Apoptosis Assay (Annexin V/PI) - Elucidates mechanism - Differentiates apoptosis vs. necrosis assay2->assay3 end Comprehensive Cytotoxicity Profile - Validated IC50 - Mechanism of Action assay3->end decision1->assay2 Yes decision1->end No (Compound is inactive/non-toxic) G cluster_cell_states Cell States cluster_mechanism Mechanism live Viable Cell - Annexin V Negative - PI Negative ps Phosphatidylserine (PS) flips to outer membrane live->ps Apoptotic Stimulus early Early Apoptotic - Annexin V Positive - PI Negative late Late Apoptotic / Necrotic - Annexin V Positive - PI Positive ps->early Annexin V binds to PS membrane Membrane integrity is compromised ps->membrane membrane->late PI enters cell, stains nucleus

References

A Strategic Guide to Quinoline Synthesis: Comparing 4,7-dichloroquinoline and 4-Chloroquinolin-7-amine as Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, from antimalarials to modern kinase inhibitors. The strategic selection of a starting material is paramount, dictating the efficiency, cost, and novelty of a synthetic route. This guide provides an in-depth comparison of two pivotal precursors: 4,7-dichloroquinoline and 4-Chloroquinolin-7-amine . We will dissect their reactivity, explore their distinct applications with experimental data, and offer field-proven insights to guide researchers in making the optimal choice for their synthetic campaigns.

Physicochemical Characteristics: An At-a-Glance Comparison

A foundational understanding begins with the physical properties of these precursors. While structurally similar, the difference in the C-7 substituent (-Cl vs. -NH₂) leads to variations in their physical characteristics.

Property4,7-dichloroquinolineThis compound
Molecular Formula C₉H₅Cl₂NC₉H₇ClN₂
Molecular Weight 198.05 g/mol [1][2]178.62 g/mol [3]
Appearance White to pale brown powder or light yellow crystalline solid[1]White to off-white powder[4]
Melting Point 84-86 °C[5]148-154 °C[4]
CAS Number 86-98-6[1][2]1198-40-9

Reactivity and Mechanistic Rationale

The synthetic utility of these molecules is dictated by the reactivity of the substituents on the quinoline ring. The key to understanding their application lies in the differential reactivity of the C-4 and C-7 positions.

4,7-dichloroquinoline: A Tale of Two Chlorines

The defining feature of 4,7-dichloroquinoline is the pronounced difference in reactivity between its two chlorine atoms. The chlorine at the 4-position is significantly more labile and highly susceptible to nucleophilic aromatic substitution (SₙAr).

Causality: This heightened reactivity is a direct consequence of the powerful electron-withdrawing effect of the adjacent ring nitrogen (N-1). The nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate formed during the SₙAr reaction at the C-4 position, thereby lowering the activation energy for the substitution. In contrast, the chlorine at the 7-position is a standard chloro-aromatic substituent and is much less reactive, requiring more forcing conditions for substitution. This differential reactivity is the cornerstone of its synthetic value, allowing for selective functionalization at C-4.

Chloroquine_Synthesis start 4,7-dichloroquinoline product Chloroquine start->product SₙAr Reaction (e.g., 180°C, neat) reagent 4-diethylamino- 1-methylbutylamine reagent->product Kinase_Inhibitor_Synthesis start 6-Bromo-4-chloroquinoline (Analogue Precursor) intermediate 6-Bromo-N-(pyridin-2-yl) quinolin-4-amine start->intermediate SₙAr Reaction (e.g., NaH, DMF) reagent1 Pyridin-2-amine reagent1->intermediate product Kinase Inhibitor Scaffold intermediate->product Suzuki Coupling (e.g., Pd(PPh₃)₄) reagent2 Aryl Boronic Acid reagent2->product

References

A Researcher's Guide to the In Vitro Validation of 4-Aminoquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system, a privileged scaffold in medicinal chemistry, has yielded a plethora of compounds with diverse biological activities. Among these, 4-aminoquinoline derivatives have emerged as a particularly promising class of anticancer agents.[1][2] Historically recognized for their antimalarial properties, exemplified by chloroquine, these compounds are now being extensively investigated for their potential in oncology.[3][4] Their ability to intercalate with DNA, inhibit key cellular enzymes, and modulate critical signaling pathways underscores their therapeutic potential.[5][6] This guide provides a comprehensive framework for the in vitro validation of novel 4-aminoquinoline derivatives, offering a comparative analysis of their performance and detailed experimental protocols for their robust evaluation.

The Rationale for Targeting Cancer with 4-Aminoquinolines

The anticancer activity of 4-aminoquinoline derivatives is not attributed to a single mechanism but rather a constellation of effects that disrupt cancer cell homeostasis.[6] Structure-activity relationship (SAR) studies have revealed that modifications to the quinoline core and the 4-amino side chain can significantly influence their biological activity, allowing for the fine-tuning of their potency and selectivity.[7][8] Key mechanisms that have been elucidated include:

  • Induction of Apoptosis: Many 4-aminoquinoline derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9][10] This is often characterized by the activation of caspases, dissipation of the mitochondrial membrane potential, and an increase in the sub-G1 cell population.[9][10]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as G0/G1, S, or G2/M phases, thereby inhibiting cancer cell proliferation.[9][11]

  • Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, survival, and proliferation, is a known target for some 4-aminoquinoline derivatives.[3][12] By inhibiting this pathway, these compounds can effectively stifle tumor cell growth.

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels, leading to oxidative stress and subsequent cell death, has been observed with some 4-aminoquinoline compounds.[9][10]

A Strategic Workflow for In Vitro Validation

A systematic and multi-faceted approach is crucial for the comprehensive in vitro validation of 4-aminoquinoline derivatives as potential anticancer agents. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to mechanistic elucidation.

In Vitro Validation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation Compound Synthesis Compound Synthesis Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis->Cytotoxicity Assays Test Compounds Selectivity Index Selectivity Index Cytotoxicity Assays->Selectivity Index Determine IC50 Apoptosis Assays Apoptosis Assays Selectivity Index->Apoptosis Assays Prioritize Hits Cell Cycle Analysis Cell Cycle Analysis Selectivity Index->Cell Cycle Analysis Prioritize Hits Western Blotting Western Blotting Apoptosis Assays->Western Blotting Cell Cycle Analysis->Western Blotting Kinase Assays Kinase Assays Western Blotting->Kinase Assays

Caption: A streamlined workflow for the in vitro validation of 4-aminoquinoline derivatives.

Part 1: Primary Screening for Cytotoxic Activity

The initial step involves assessing the general cytotoxicity of the synthesized 4-aminoquinoline derivatives against a panel of cancer cell lines and, crucially, non-cancerous cell lines to determine a preliminary therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer and non-cancerous cell lines (e.g., MCF-7, MDA-MB-231, and MCF-10A for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4-aminoquinoline derivatives (dissolved in DMSO)

  • Doxorubicin or another standard anticancer drug (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-aminoquinoline derivatives and the positive control for 24-72 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data: Cytotoxicity of 4-Aminoquinoline Derivatives

The following table summarizes representative IC50 values of various 4-aminoquinoline derivatives against different cancer cell lines, as reported in the literature. This data serves as a benchmark for newly synthesized compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Derivative A MCF-7 (Breast)8.22Chloroquine>50[13]
Derivative B MDA-MB-468 (Breast)7.35Chloroquine22.5[13]
VR23 MDA-MB-468 (Breast)1.1--[14]
Compound 3c HuH-7 (Liver)10.80--[9]
Compound 4b LNCaP (Prostate)6.61Docetaxel-[15]
Compound 6b HCT-116 (Colon)0.21--[12]

Part 2: Elucidating the Mechanism of Action

Once promising cytotoxic compounds are identified, the next phase focuses on understanding how they exert their anticancer effects.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the 4-aminoquinoline derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the 4-aminoquinoline derivative

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with PI solution for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Part 3: Molecular Target Validation

To further refine the understanding of the compound's mechanism, it is essential to investigate its effects on specific molecular targets and signaling pathways.

Signaling Pathway Implicated in Anticancer Activity

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 inhibits PIP2 PIP2 PIP2->PIP3 converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation 4AQ_Derivative 4-Aminoquinoline Derivative 4AQ_Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a 4-aminoquinoline derivative.

Experimental Protocol: Western Blotting

Western blotting allows for the detection and quantification of specific proteins, providing insights into the modulation of signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation status.

Conclusion

The in vitro validation of 4-aminoquinoline derivatives as anticancer agents requires a rigorous and systematic approach. By employing a combination of cytotoxicity screening, mechanistic assays, and molecular target validation, researchers can effectively identify and characterize promising lead compounds. The protocols and comparative data presented in this guide provide a solid foundation for these investigations, ultimately contributing to the development of novel and effective cancer therapies. The versatility of the 4-aminoquinoline scaffold, coupled with a deeper understanding of its mechanisms of action, holds significant promise for the future of oncology drug discovery.

References

comparative analysis of different synthetic routes to 4-aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 4-Aminoquinolines

Abstract : The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like chloroquine and anticancer drugs.[1][2] The efficacy and versatility of these compounds drive the continuous need for robust, efficient, and adaptable synthetic methodologies. This guide provides a comparative analysis of various synthetic routes to 4-aminoquinolines, bridging classical cyclization reactions with modern catalytic and microwave-assisted approaches. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each method, offering researchers and drug development professionals the critical insights needed to select the optimal synthetic strategy. Detailed experimental protocols and quantitative comparisons are provided to support a comprehensive understanding of each route's performance.

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system, and particularly its 4-amino substituted derivatives, represents one of the most vital pharmacophores in modern drug discovery.[1] From the historical use of quinine to the synthesis of chloroquine during World War II, 4-aminoquinolines have been pivotal in the global fight against malaria.[3][4] Their mechanism of action, primarily disrupting the parasite's hemoglobin detoxification pathway in its digestive vacuole, has been a subject of intense study.[4] Beyond their antimalarial prowess, these compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] This therapeutic versatility has cemented the 4-aminoquinoline core as a "privileged scaffold" in medicinal chemistry, demanding a deep understanding of the synthetic pathways that grant access to this critical structure. The choice of synthesis not only dictates the efficiency and yield but also the potential for molecular diversity, which is crucial for overcoming challenges like drug resistance.[5]

Foundational Strategies: Building the Quinoline Core

The most direct and widely utilized method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction on a pre-formed 4-chloroquinoline ring.[1][4][6] This approach is valued for its reliability and straightforward execution.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the direct coupling of a 4-chloroquinoline derivative, most commonly 4,7-dichloroquinoline, with a primary or secondary amine.[6][7] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack by the amine, leading to the displacement of the chloride leaving group.[6]

Causality in Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.[1][6]

  • Temperature: Conventional heating methods often require high temperatures (>120 °C) and prolonged reaction times ( >24 hours) to drive the reaction to completion, particularly with less nucleophilic amines like anilines.[6]

  • Base: A base such as potassium carbonate or triethylamine may be added to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic amine.[4] However, when using primary amines, an extra base is often not required.[1][6]

Diagram of SNAr Pathway

SNAr_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products 4,7-dichloroquinoline 4,7-dichloroquinoline Mixing Mix & Heat (e.g., DMSO, 140°C) 4,7-dichloroquinoline->Mixing Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Mixing 4-Aminoquinoline 4-Aminoquinoline Mixing->4-Aminoquinoline SNAr HCl HCl Mixing->HCl

Caption: General workflow for SNAr synthesis of 4-aminoquinolines.

Classical Ring-Forming Syntheses

Before the widespread availability of 4-chloroquinolines, several classical "name reactions" were developed to construct the quinoline ring system from acyclic precursors. While often requiring harsher conditions, these methods provide alternative disconnection strategies.

Conrad-Limpach-Knorr Synthesis

This method involves the condensation of an aniline with a β-ketoester.[8][9] The reaction pathway is highly dependent on temperature. At lower temperatures, the aniline preferentially attacks the ketone carbonyl (kinetic control), leading to an enamine intermediate that cyclizes via an electrocyclic reaction at high temperatures (~250 °C) to form a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[8][10] Subsequent chlorination (e.g., with POCl₃) and amination (via SNAr) yields the desired 4-aminoquinoline.

Under thermodynamic control (higher initial reaction temperatures, ~140 °C), the aniline attacks the ester carbonyl, leading to a β-ketoanilide, which upon cyclization yields a 2-hydroxyquinoline (the Knorr variation).[8]

Mechanism of Conrad-Limpach Synthesis

Conrad_Limpach Aniline Aniline Enamine Enamine Intermediate (Kinetic Product) Aniline->Enamine Ketoester β-Ketoester Ketoester->Enamine Cyclization Heat (~250°C) Electrocyclic Ring Closing Enamine->Cyclization Hydroxyquinoline 4-Hydroxyquinoline Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl3) Hydroxyquinoline->Chlorination Chloroquinoline 4-Chloroquinoline Chlorination->Chloroquinoline Amination Amination (SNAr) Chloroquinoline->Amination Product 4-Aminoquinoline Amination->Product

Caption: Stepwise logic of the Conrad-Limpach route to 4-aminoquinolines.

Friedländer Synthesis

The Friedländer synthesis is a versatile and straightforward method that constructs the quinoline ring by reacting a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone).[11][12][13] The reaction proceeds via an initial aldol condensation followed by a cyclodehydration to form the quinoline ring.[11][14] The process can be catalyzed by either acids (e.g., p-toluenesulfonic acid) or bases (e.g., NaOH).[11][12]

Causality in Experimental Choices:

  • Catalyst: The choice between acid and base catalysis depends on the specific substrates. Lewis acids are also effective catalysts.[11]

  • Substrates: The flexibility in choosing both the 2-aminoaryl carbonyl compound and the methylene-containing reactant allows for the synthesis of a wide variety of substituted quinolines.[12]

Combes Quinoline Synthesis

The Combes synthesis is characterized by the acid-catalyzed reaction of an aniline with a β-diketone.[15] The mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the aromatic quinoline product.[15] Concentrated sulfuric acid is the traditional catalyst, but mixtures of polyphosphoric acid (PPA) and alcohols have been shown to be more effective dehydrating agents.[15]

Modern Synthetic Advancements

To overcome the limitations of classical methods, such as harsh conditions and long reaction times, modern organic synthesis has introduced more efficient and "greener" alternatives.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the SNAr synthesis of 4-aminoquinolines.[16][17] By using microwave flash-heating, reaction times can be dramatically reduced from many hours to just 20-30 minutes.[1][6] This technique often leads to higher yields and purities, sometimes eliminating the need for complex purification steps.[16][18]

Causality in Experimental Choices:

  • Mechanism of Heating: Microwave energy directly interacts with polar molecules (like DMSO solvent and reactants), causing rapid and uniform heating throughout the reaction vessel. This efficient energy transfer accelerates the reaction rate far beyond what is achievable with conventional heating.

  • Solvent Selection: DMSO is a particularly effective solvent for microwave-assisted SNAr reactions, showing better performance than ethanol or acetonitrile.[1][6]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have opened new avenues for C-N bond formation, providing powerful alternatives to classical SNAr.

Buchwald-Hartwig Amination: This reaction allows for the coupling of amines with aryl halides or triflates.[19] It is particularly useful for coupling less nucleophilic amines or for substrates that are sensitive to the high temperatures of traditional SNAr.[6][19] The choice of palladium catalyst and phosphine ligand is critical for success and has evolved over several "generations" to accommodate a wider range of substrates under milder conditions.[19] An example includes the amination of 4-chloroquinolines to provide 4-aminoquinolines.[6]

Mechanism of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd [Ar-Pd(II)-X]L2 Pd0->OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd AmineComplex [Ar-Pd(II)-NHR2]L2+ OxAdd->AmineComplex + Amine, - HX Amine R2NH Amine->AmineComplex Product Ar-NR2 AmineComplex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: While primarily a C-C bond-forming reaction, the Sonogashira coupling of terminal alkynes with aryl halides can be integrated into cascade sequences to build the quinoline core.[20][21] For instance, a three-component reaction of a 2-bromoaniline, an alkyne, and an isocyanide can proceed via an imidoylative Sonogashira/cyclization cascade to furnish 4-aminoquinolines.[1][6]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer high atom economy and operational simplicity.[1][6] Several MCRs have been developed for 4-aminoquinoline synthesis. For example, a copper-catalyzed reaction between a 2-aminobenzonitrile, a sulfonylazide, and a terminal alkyne can produce highly substituted 4-aminoquinolines in good to excellent yields.[1][6] These strategies are particularly valuable for generating libraries of diverse compounds for drug screening.[7][22]

Comparative Analysis of Synthetic Routes

The optimal choice of synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, availability of starting materials, and tolerance for specific functional groups.

Synthetic Route Starting Materials Conditions Typical Yields Advantages Limitations
SNAr (Conventional) 4-Chloroquinoline, AmineHigh Temp (>120°C), Long Time (>24h)70-95%Reliable, simple, readily available precursors.[6][7]Harsh conditions, not suitable for sensitive substrates.[17]
SNAr (Microwave) 4-Chloroquinoline, AmineHigh Temp (140-180°C), Short Time (20-30 min)80-95%Extremely fast, high yields, clean reactions.[1][6][18]Requires specialized microwave equipment.
Conrad-Limpach Aniline, β-KetoesterVery High Temp (~250°C for cyclization)ModerateBuilds the core ring; alternative disconnection.[8]Very harsh conditions, multi-step to get to 4-amino.[8][10]
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, KetoneAcid or Base Catalysis, Moderate TempsGood-ExcellentConvergent, high functional group tolerance.[11][12]Requires specific ortho-aminoaryl carbonyl precursors.[13]
Buchwald-Hartwig 4-Haloquinoline, AminePd Catalyst, Ligand, Base, Mild TempsGood-ExcellentMild conditions, broad amine scope, high functional group tolerance.[19]Catalyst cost, ligand sensitivity, potential metal contamination.
Multicomponent Reactions Benzonitrile, Alkyne, Azide, etc.Metal Catalyst (Cu, Pd), Moderate Temps65-75%High atom economy, operational simplicity, rapid library generation.[1][6][7]Substrate scope can be limited, complex optimization.

Experimental Protocols

Protocol 6.1: Microwave-Assisted SNAr Synthesis of a 4-Aminoquinoline Derivative

Adapted from Melato et al., 2007 and general procedures.[1][6]

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4,7-dichloroquinoline (1.0 mmol, 198 mg).

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (3 mL). Add the desired primary amine (1.1 mmol). If using a secondary amine, also add a base like K₂CO₃ (1.5 mmol).

  • Microwave Reaction: Seal the vial and place it in the cavity of a microwave synthesizer. Irradiate the mixture at 140°C for 30 minutes with stirring.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (30 mL).

  • Extraction: If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 6.2: General Procedure for a Friedländer Annulation

Based on general acid-catalyzed procedures.[12]

  • Reactant Mixing: To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the ketone with an α-methylene group (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reaction: Heat the mixture (either neat or in a high-boiling solvent like toluene) to 110-120°C with stirring. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude product by flash chromatography or recrystallization to yield the pure quinoline derivative.

Conclusion and Future Outlook

The synthesis of 4-aminoquinolines has evolved significantly from classical, high-temperature cyclizations to highly efficient, modern catalytic methods. For the rapid synthesis of diverse libraries for drug discovery, microwave-assisted SNAr and multicomponent reactions offer unparalleled speed and efficiency. For complex molecules with sensitive functional groups, metal-catalyzed cross-couplings like the Buchwald-Hartwig amination provide a mild and highly versatile alternative. While the direct SNAr approach remains a practical and robust workhorse for many applications, classical ring-forming syntheses like the Friedländer and Combes reactions offer valuable, alternative bond disconnection strategies, particularly when specific substitution patterns are required from simple starting materials.

Future developments will likely focus on further enhancing the "green" credentials of these syntheses, exploring flow chemistry for improved scalability and safety, and employing biocatalysis to achieve novel transformations with high selectivity under environmentally benign conditions. The enduring importance of the 4-aminoquinoline scaffold ensures that the quest for more perfect synthetic routes will continue to be a vibrant area of chemical research.

References

A Comparative Guide to the Efficacy of 4-Aminoquinoline Derivatives Against Chloroquine-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: January 2026

The enduring battle against malaria, a devastating parasitic disease, has been profoundly shaped by the rise and fall of various chemotherapies. For decades, the 4-aminoquinoline compound chloroquine (CQ) was the cornerstone of malaria treatment and prophylaxis, lauded for its high efficacy, safety, and affordability.[1][2] However, the emergence and global spread of chloroquine-resistant (CQ-R) strains of Plasmodium falciparum, the deadliest malaria parasite, have severely compromised its utility and catalyzed an urgent search for effective alternatives.[1][2][3][4] This guide provides a comprehensive evaluation of 4-aminoquinoline derivatives, exploring their mechanism of action, the structural modifications designed to circumvent resistance, and a comparative analysis of their efficacy supported by experimental data.

The Mechanism of Action and the Challenge of Resistance

How 4-Aminoquinolines Inhibit Parasite Growth

The primary site of action for 4-aminoquinoline drugs is the acidic digestive vacuole of the malaria parasite during its blood stage.[3][4] The parasite digests host hemoglobin to obtain essential amino acids, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[3] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[5]

4-aminoquinolines, as weak bases, become protonated and accumulate to high concentrations within the acidic environment of the digestive vacuole—a phenomenon known as "ion trapping".[5] Once concentrated, they bind to free heme, forming a complex that prevents its polymerization into hemozoin.[5] The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.[3][5]

cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Drug-Heme Complex Heme->Complex Drug 4-Aminoquinoline (e.g., Chloroquine) Drug->Complex Binding Death Parasite Death (Oxidative Stress) Complex->Death Inhibits Polymerization, Accumulates Toxic Heme

Caption: Mechanism of action for 4-aminoquinoline antimalarials.

The Molecular Basis of Chloroquine Resistance

Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) gene.[3][6] The PfCRT protein is located on the membrane of the parasite's digestive vacuole. In CQ-R strains, specific point mutations, most notably the K76T mutation (a lysine replaced by a threonine at position 76), alter the transporter protein.[7] This altered transporter is believed to reduce the accumulation of chloroquine in the digestive vacuole, likely by actively effluxing the protonated drug out of its site of action.[3][4][7] Consequently, the drug concentration fails to reach the necessary level to inhibit hemozoin formation, allowing the parasite to survive.

Structure-Activity Relationships (SAR): Designing for Efficacy Against CQ-R Strains

Intensive research into the SAR of 4-aminoquinolines has revealed key structural features that can overcome PfCRT-mediated resistance.[8][9] The goal is to design molecules that either evade recognition by the mutated PfCRT transporter or possess such high intrinsic activity that the reduced accumulation is still sufficient for a therapeutic effect.

Key Structural Features for Activity Against CQ-R P. falciparum :

  • 7-Chloroquinoline Core: The 7-chloro substitution on the quinoline ring is essential for optimal antimalarial activity.[9]

  • Basic Side Chain: A flexible, protonatable aminoalkyl side chain at the 4-position is crucial for the ion-trapping mechanism and accumulation in the digestive vacuole.[3][9]

  • Side Chain Length and Bulk: This is a critical determinant for activity against resistant strains. Modifications that shorten or increase the bulk of the side chain compared to chloroquine can restore activity. It is hypothesized that these changes create steric hindrance that prevents the drug from effectively binding to and being transported by the mutated PfCRT protein.[1][8][10] For instance, side chain lengths of three or fewer carbons have been shown to be effective against CQ-R parasites.[1][8]

Comparative Efficacy of Leading 4-Aminoquinoline Derivatives

Several derivatives have been developed that demonstrate significant activity against CQ-R P. falciparum. Amodiaquine and its analogues have been particularly successful, though research continues to identify novel compounds with improved potency and safety profiles.

Amodiaquine (AQ)

Amodiaquine is a potent 4-aminoquinoline that remains effective against many CQ-R strains.[2][3] Its primary structural difference from chloroquine is the presence of a p-hydroxyanilino group in its side chain.[2][3] This modification is thought to be key to its retained efficacy. However, its clinical use has been limited by concerns over toxicity, specifically hepatotoxicity and agranulocytosis, which are linked to the formation of a reactive quinone-imine metabolite.[2]

Novel Derivatives and Next-Generation Compounds

Researchers have synthesized a wide array of new 4-aminoquinoline analogues to improve upon the efficacy and safety of amodiaquine. These efforts often focus on modifying the side chain to prevent the formation of toxic metabolites while retaining or enhancing activity against resistant parasites.[2] Compounds with shortened side chains or those replacing the hydroxyl group with other functionalities have shown promise.[2][10] For example, compounds TDR 58845 and TDR 58846 showed potent activity against multidrug-resistant parasites in vitro and were curative in mouse models.[11]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for chloroquine and selected 4-aminoquinoline derivatives against well-characterized CQ-sensitive (CQ-S) and CQ-R strains of P. falciparum. Lower IC₅₀ values indicate higher potency.

CompoundP. falciparum Strain (CQ-S)IC₅₀ (nM)P. falciparum Strain (CQ-R)IC₅₀ (nM)Reference(s)
Chloroquine NF5418 - 25K1315[10]
3D7< 12W2> 100[11][12]
Amodiaquine HB39.8K124.3[3]
Compound AQ-13 --Multiple CQ-RActive[11]
Short-chain analog 1 NF5418K149[10]
Short-chain analog 2 NF5425K161[10]
TDR 58845 3D7< 12W25.52 - 89.8[11]
TDR 58846 3D7< 12W25.52 - 89.8[11]

Note: IC₅₀ values can vary between laboratories depending on the specific assay conditions.

Experimental Protocols for Efficacy Evaluation

Accurate and reproducible evaluation of antimalarial compounds is critical. The following sections detail standard methodologies for in vitro and in vivo testing.

In Vitro Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay

This is a widely used method to determine the IC₅₀ of a compound against P. falciparum cultures. It measures the inhibition of parasite nucleic acid synthesis.[13][14]

cluster_prep cluster_culture cluster_harvest cluster_analysis A Prepare serial dilutions of test compounds in a 96-well microtiter plate. B Add synchronized P. falciparum-infected erythrocytes (ring stage) to each well. A->B C Incubate for 24 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂). B->C D Add [³H]-hypoxanthine to each well. C->D E Incubate for an additional 18-24 hours. D->E F Harvest cells onto a filter mat using a cell harvester. E->F G Dry the filter mat and add scintillation fluid. F->G H Measure radioactivity (counts per minute, CPM) using a scintillation counter. G->H I Plot CPM vs. drug concentration and determine the IC₅₀ value (concentration causing 50% inhibition of incorporation). H->I

Caption: Workflow for the [³H]-hypoxanthine incorporation assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the 4-aminoquinoline derivatives in a 96-well microtiter plate. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.

  • Parasite Culture: Add P. falciparum-infected human erythrocytes (typically synchronized to the ring stage at ~0.5% parasitemia and 2.5% hematocrit) to each well.

  • Initial Incubation: Incubate the plates for 24 hours in a controlled environment (37°C, mixed gas atmosphere) to allow parasites to mature to the trophozoite stage.

  • Radiolabeling: Add a small volume of medium containing [³H]-hypoxanthine to each well.[14]

  • Second Incubation: Incubate for another 18-24 hours, during which the parasites will incorporate the radiolabel into their DNA and RNA.

  • Harvesting: Lyse the cells and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.

  • Measurement: After drying the mat, measure the incorporated radioactivity for each well using a liquid scintillation counter.

  • Analysis: Calculate the percentage of inhibition of [³H]-hypoxanthine incorporation relative to the drug-free control wells. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Testing: The 4-Day Suppressive Test (Peters' Test)

This is the standard primary in vivo screening model to assess the activity of antimalarial compounds using a rodent malaria parasite, typically Plasmodium berghei, in mice.[15][16][17]

cluster_infection cluster_treatment cluster_monitor cluster_analysis A Infect groups of mice (e.g., BALB/c or CD1) intravenously or intraperitoneally with P. berghei-infected erythrocytes. B Administer test compound to treatment groups once daily for 4 consecutive days (D0-D3) via oral gavage or subcutaneous injection. A->B C Administer vehicle to the negative control group and a standard drug (e.g., chloroquine) to the positive control group. D Day 4: Prepare thin blood smears from the tail vein of each mouse. B->D C->D E Stain smears (e.g., with Giemsa) and determine parasitemia (percentage of infected RBCs) by microscopy. D->E F Monitor mice daily for survival for up to 30 days. E->F G Calculate the average parasitemia for each group and determine the percent inhibition compared to the vehicle control group. E->G H Determine ED₅₀ and ED₉₀ values (effective dose to inhibit parasitemia by 50% and 90%). G->H

Caption: Workflow for the in vivo 4-day suppressive test.

Step-by-Step Protocol:

  • Infection (Day 0): Mice are infected intravenously or intraperitoneally with a standardized inoculum of P. berghei-infected red blood cells (e.g., 1x10⁷ infected cells).[17]

  • Treatment (Day 0 to Day 3): Two to four hours post-infection, treatment begins. The test compounds are administered once daily for four consecutive days. A control group receives only the vehicle, and another receives a standard antimalarial drug.

  • Monitoring (Day 4): On the day after the last treatment, thin blood smears are made from each mouse's tail blood.

  • Parasitemia Determination: The smears are stained (e.g., with Giemsa), and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.

  • Analysis: The average parasitemia of the treated groups is compared to that of the vehicle-treated control group to calculate the percent suppression of parasite growth. Dose-response data can be used to calculate the effective dose required to suppress parasitemia by 50% (ED₅₀) and 90% (ED₉₀).[16]

  • Survival: Mice are often monitored for up to 30 days to assess the curative potential of the compounds.

Conclusion and Future Outlook

The challenge posed by chloroquine-resistant P. falciparum has underscored the necessity for continuous innovation in antimalarial drug discovery. The 4-aminoquinoline scaffold, despite the resistance to its progenitor compound, remains a remarkably fertile ground for the development of new, effective therapeutics.[3][11] Through rational drug design informed by a deep understanding of structure-activity relationships and resistance mechanisms, medicinal chemists have successfully created derivatives that circumvent PfCRT-mediated efflux. Compounds like amodiaquine, though imperfect, demonstrated that resistance is not insurmountable.

The ongoing development of novel analogues with shortened or modified side chains shows great promise for producing candidates with high potency against multidrug-resistant strains and improved safety profiles.[2][10][11] The systematic evaluation of these compounds through robust in vitro and in vivo experimental pipelines, as detailed in this guide, is essential for identifying the next generation of 4-aminoquinoline antimalarials that can help reclaim ground in the global fight against malaria.

References

comparing the biological effects of different substituents at the 7-position of the quinoline ring

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3][4] Its versatile structure allows for substitutions at various positions, profoundly influencing its pharmacological profile. Among these, the 7-position has emerged as a critical site for modification, offering a powerful lever to fine-tune the biological effects of quinoline derivatives across diverse therapeutic areas, including anticancer, antimicrobial, and antimalarial applications.[2][4][5][6][7][8][9]

This guide provides a comparative analysis of the biological effects of different substituents at the 7-position of the quinoline ring. We will delve into the structure-activity relationships (SAR) that govern these effects, supported by experimental data, and provide detailed protocols for key assays to empower researchers in their drug discovery endeavors.

The Significance of the 7-Position: A Gateway to Diverse Biological Activities

The strategic placement of substituents at the 7-position of the quinoline ring can dramatically alter a molecule's interaction with biological targets. This position is often solvent-exposed in protein binding pockets, allowing for the introduction of a variety of functional groups that can modulate properties such as:

  • Potency and Selectivity: The nature of the substituent can enhance binding affinity to the target protein and improve selectivity over off-target interactions.

  • Pharmacokinetic Properties: Modifications at the 7-position can influence absorption, distribution, metabolism, and excretion (ADME) profiles, impacting the overall efficacy and safety of the compound.

  • Mechanism of Action: Different substituents can lead to varied mechanisms of action, even within the same therapeutic class.

Comparative Analysis of 7-Substituted Quinolines in Different Therapeutic Areas

Anticancer Activity: Targeting Kinases and Cellular Proliferation

The 7-position of the quinoline ring has been extensively explored in the development of anticancer agents, particularly kinase inhibitors.[10][11]

Key Substituents and Their Effects:

  • Alkoxy and Aryloxy Groups: Large and bulky alkoxy or aryloxy substituents at the 7-position have been shown to be beneficial for antiproliferative activity.[8] For instance, a 7-(4-fluorobenzyloxy) group, in combination with an amino side chain at the 4-position, resulted in a compound with potent antiproliferative activity against human tumor cell lines (IC50 < 1.0 μM).[8] This suggests that these bulky groups may occupy a hydrophobic pocket in the target protein, enhancing binding affinity.

  • Phenyl and Thienyl Groups: The introduction of aromatic rings like phenyl or thienyl at the 7-position has been a successful strategy for developing potent Src kinase inhibitors.[12][13] Optimal activity is often observed when these aromatic rings are further substituted with basic amines, leading to low nanomolar inhibition of Src kinase.[12]

  • Disubstituted and Trisubstituted Patterns: In the context of c-Met kinase inhibition, 6,7-disubstituted and 3,5,7-trisubstituted quinolines have shown significant promise.[10][14] For example, certain 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives exhibit c-Met IC50 values in the low nanomolar range.[10]

Experimental Data Summary: Anticancer Activity of 7-Substituted Quinolines

Compound ClassSubstituent at C7TargetActivity (IC50/Ki)Reference
4-Aminoquinolines7-(4-fluorobenzyloxy)Human tumor cell lines< 1.0 μM[8]
4-Anilino-3-quinolinecarbonitriles7-Phenyl (with p-basic amine)Src KinaseLow nanomolar[12]
4-(2-fluorophenoxy)-quinolines6,7-Disubstitutedc-Met0.59 - 1.86 nM[10]
3,5,7-Trisubstituted quinolinesVariedc-Met< 1.0 nM[10]

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of novel 7-substituted quinoline derivatives.

Caption: A streamlined workflow for the discovery and development of anticancer quinoline derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 7-position has also been a focal point for developing quinoline-based antimicrobial agents.

Key Substituents and Their Effects:

  • Piperazine and Other Amines: The introduction of a piperazine ring at the 7-position of quinolin-8-ol derivatives has been shown to enhance antibacterial activity.[6] Aromatic substitutions on the piperazine cycle can further boost this activity, often surpassing that of standard antibiotics like nitroxoline.[6]

  • Halogens: The classic 7-chloro substituent, a hallmark of the antimalarial drug chloroquine, also contributes to the antimicrobial properties of many quinoline derivatives.[7]

Experimental Data Summary: Antimicrobial Activity of 7-Substituted Quinolines

Compound ClassSubstituent at C7Target Organism(s)Activity (MIC in µg/mL)Reference
Quinolin-8-ol derivativesPiperazineS. aureus, B. subtilis, E. coli10 - 100[6]
Quinoline-based hydroxyimidazolium hybridsVariedCryptococcus neoformans15.6[15]
Quinoline-based hydroxyimidazolium hybridsVariedStaphylococcus aureus2 - 20[15]
Quinoline-based hydroxyimidazolium hybridsVariedMycobacterium tuberculosis H37Rv10 - 50[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method for determining the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of a 7-substituted quinoline derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (7-substituted quinoline derivative)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Read Results: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.

Antimalarial Activity: A Long-Standing Battle

The 7-chloro-4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, most notably chloroquine.[7] Research continues to explore other substituents at the 7-position to overcome drug resistance.

Key Substituents and Their Effects:

  • Phenylether and Biaryl Groups: Substituted 4-aminoquinolines with a phenylether or biaryl substituent at the 7-position have demonstrated potent antimalarial activity, particularly against multi-drug resistant strains of P. falciparum.[7] These bulky, hydrophobic groups may enhance the drug's ability to accumulate in the parasite's digestive vacuole and interfere with heme detoxification.

  • Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the 7-chloro-4-aminoquinoline core with other pharmacophores. For example, hybrids with cinnamic acid or clotrimazole have shown potent antimalarial activity in vitro.[16]

Experimental Data Summary: Antimalarial Activity of 7-Substituted Quinolines

Compound ClassSubstituent at C7P. falciparum Strain(s)Activity (IC50)Reference
4-AminoquinolinesPhenyletherW2 (multi-drug resistant)Potent[7]
4-AminoquinolinesBiarylK1 (chloroquine-resistant)Good potency[7]
7-chloroquinoline–chalcone hybridsVariedDrug-resistant strainHighly effective[9]
7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA) derivativesVariedNF54< 10 µM (for 4 derivatives)
4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM) derivativesVariedNF54< 10 µM (for 8 derivatives)

Signaling Pathway: A Simplified View of Chloroquine's Mechanism of Action

The diagram below illustrates the proposed mechanism of action for chloroquine, a classic 7-substituted quinoline, in the malaria parasite.

G cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Heme (toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization CQ_Heme CQ-Heme Complex Heme_Polymerase Heme Polymerase Chloroquine Chloroquine (CQ) Chloroquine->Heme Complexation Chloroquine->Heme_Polymerase Inhibition Lysis Parasite Lysis CQ_Heme->Lysis Toxicity

References

Navigating the Maze of Resistance: A Comparative Guide to Novel 4-Aminoquinoline Analogs in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a formidable challenge to global health. The 4-aminoquinoline class of drugs, once the cornerstone of antimalarial chemotherapy, has been severely compromised by the emergence and spread of resistant parasite strains.[1] This has spurred a new era of drug discovery focused on developing novel 4-aminoquinoline analogs capable of circumventing existing resistance mechanisms. This guide provides a comprehensive comparison of promising new analogs, delving into their cross-resistance profiles with legacy antimalarials, the underlying molecular mechanisms, and the experimental workflows essential for their evaluation.

The Specter of Chloroquine Resistance: A Molecular Deep Dive

The primary mechanism of action for 4-aminoquinolines like chloroquine (CQ) involves their accumulation in the parasite's acidic digestive vacuole (DV).[2] Inside the DV, the parasite detoxifies heme, a toxic byproduct of hemoglobin digestion, by polymerizing it into inert hemozoin crystals.[3] 4-aminoquinolines are thought to interfere with this process by binding to heme, preventing its detoxification and leading to a buildup of toxic heme that damages parasite membranes.[2][4]

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the DV membrane.[4][5][6][7] These mutations enable the transporter to efflux chloroquine from the DV, reducing its concentration at the site of action.[5][8] Another transporter, the P. falciparum multidrug resistance protein 1 (PfMDR1), can also modulate parasite susceptibility to 4-aminoquinolines and other antimalarials.[5][9]

dot TD {
rankdir=TB;
node [shape=box, style="filled", fontname="Arial", fontsize=10];
subgraph cluster_CQS [label="Chloroquine-Sensitive (CQS) Parasite", style="filled", color="#F1F3F4"] {
CQ_in_CQS [label="Chloroquine\n(CQ)", fillcolor="#FFFFFF", fontcolor="#202124"];
DV_CQS [label="Digestive Vacuole (DV)\npH ~5.2", fillcolor="#FFFFFF", fontcolor="#202124"];
Heme_CQS [label="Toxic Heme", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Hemozoin_CQS [label="Hemozoin\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"];
PfCRT_WT [label="Wild-Type PfCRT", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CQ_in_CQS -> DV_CQS [label="Accumulation"];
DV_CQS -> Heme_CQS [label="Hemoglobin Digestion"];
Heme_CQS -> Hemozoin_CQS [label="Detoxification"];
CQ_in_CQS -> Heme_CQS [label="Inhibition of\nDetoxification", style=dashed, color="#EA4335"];
}
subgraph cluster_CQR [label="Chloroquine-Resistant (CQR) Parasite", style="filled", color="#F1F3F4"] {
CQ_in_CQR [label="Chloroquine\n(CQ)", fillcolor="#FFFFFF", fontcolor="#202124"];
DV_CQR [label="Digestive Vacuole (DV)\npH ~5.2", fillcolor="#FFFFFF", fontcolor="#202124"];
Heme_CQR [label="Toxic Heme", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Hemozoin_CQR [label="Hemozoin\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"];
PfCRT_mutant [label="Mutant PfCRT", fillcolor="#FBBC05", fontcolor="#202124"];
CQ_in_CQR -> DV_CQR [label="Accumulation"];
DV_CQR -> Heme_CQR [label="Hemoglobin Digestion"];
Heme_CQR -> Hemozoin_CQR [label="Detoxification"];
DV_CQR -> CQ_in_CQR [label="Efflux", dir=back, style=bold, color="#EA4335", penwidth=2];
PfCRT_mutant -> DV_CQR [style=invis];
}
}

Figure 1. Mechanism of Chloroquine Action and Resistance.

A New Generation of Warriors: Comparative Efficacy of Novel 4-Aminoquinoline Analogs

The quest to overcome CQ resistance has led to the development of numerous 4-aminoquinoline analogs with modified side chains designed to evade recognition and transport by mutant PfCRT.[10][11][12] These modifications often involve altering the length, bulk, or basicity of the side chain.[12] Below is a comparative summary of the in vitro activity of several promising new analogs against CQ-sensitive (CQS) and CQ-resistant (CQR) strains of P. falciparum.

Compound/AnalogTarget Strain(s)IC50 (nM) vs CQS StrainsIC50 (nM) vs CQR StrainsKey Findings & Lack of Cross-ResistanceReference(s)
Chloroquine (CQ) 3D7 (CQS), W2/Dd2 (CQR)~25>250Baseline for resistance.[12]
Amodiaquine (AQ) CQS & CQR strainsPotentRetains some activity but cross-resistance exists.Toxicity issues limit its use.[1][13] Resistance is also linked to PfCRT mutations.[1][1][13]
TDR 58845 & TDR 58846 3D7 (CQS), W2 (CQR)< 125.52 - 89.8Active against multidrug-resistant isolates and also show activity against gametocyte stages.[14][15]
MAQ & BAQ 3D7 (CQS), W2 (CQR)Lower than CQRActive in nanomolar rangeAct by inhibiting hemozoin formation. MAQ showed a higher selectivity index than BAQ.[16][17]
LDT-623 Multiple strainsPotentNot compromised by known mutations in PfCRT or PfMDR1.Shows multistage activity and a high barrier to resistance development.[3]
AQ-13 CQR strains-ActiveA short-chain CQ analog that has progressed to clinical trials.[15][18]
Ferroquine CQR strains-ActiveAn organometallic analog.[18]
Isoquine CQR strains-ActiveA metabolically stable amodiaquine analog designed to reduce toxicity.[18]
Side-chain modified analogs (e.g., 4b, 5a, 5b, 5d, 17a, 17b) HB3 (CQS), Dd2/FCB (CQR)Similar to CQ28.1 - 80.0Systematic variation of the side chain branching and basicity can overcome resistance.[11]

Experimental Corner: Protocols for Assessing Cross-Resistance

The evaluation of new antimalarial candidates relies on robust and standardized in vitro and in vivo assays. Here, we outline the core methodologies for determining the cross-resistance profiles of novel 4-aminoquinoline analogs.

In Vitro Susceptibility Testing

The cornerstone of antimalarial drug screening is the in vitro susceptibility assay, which measures the 50% inhibitory concentration (IC50) of a compound against parasite growth.

Protocol: [3H]-Hypoxanthine Incorporation Assay

  • Parasite Culture: Maintain synchronous cultures of P. falciparum strains (e.g., CQS strains like 3D7 and CQR strains like W2 or Dd2) in human erythrocytes.

  • Drug Dilution: Prepare serial dilutions of the test compounds and reference antimalarials (e.g., chloroquine) in a 96-well microtiter plate.

  • Incubation: Add parasitized erythrocytes to the wells and incubate for 24-48 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for another 18-24 hours. The parasites incorporate the radiolabel into their nucleic acids during replication.

  • Harvesting and Scintillation Counting: Harvest the cells, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the drug concentration.[7]

dot TD {
graph [rankdir=LR, splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
subgraph cluster_workflow [label="In Vitro Susceptibility Assay Workflow", style="filled", color="#F1F3F4"] {
start [label="Synchronized\nParasite Culture", fillcolor="#FFFFFF", fontcolor="#202124"];
drug_prep [label="Serial Dilution of\nTest Compounds", fillcolor="#FFFFFF", fontcolor="#202124"];
incubation [label="Incubate with\nParasitized RBCs", fillcolor="#FFFFFF", fontcolor="#202124"];
radiolabeling [label="Add [3H]-Hypoxanthine", fillcolor="#FFFFFF", fontcolor="#202124"];
harvesting [label="Harvest & Measure\nRadioactivity", fillcolor="#FFFFFF", fontcolor="#202124"];
analysis [label="Calculate IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> incubation;
drug_prep -> incubation;
incubation -> radiolabeling;
radiolabeling -> harvesting;
harvesting -> analysis;
}
}

Figure 2. Workflow for In Vitro Antimalarial Susceptibility Testing.

In Vivo Efficacy and Cross-Resistance Assessment

In vivo models are crucial for evaluating the therapeutic potential of new compounds in a physiological context. Murine malaria models, such as Plasmodium berghei or Plasmodium yoelii in mice, are commonly used for initial efficacy and cross-resistance studies.[19][20]

Protocol: 4-Day Suppressive Test (Peter's Test)

  • Infection: Inoculate mice with a standardized dose of parasitized erythrocytes from a donor mouse.

  • Drug Administration: Administer the test compound and reference drugs orally or subcutaneously daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: On day 5, collect thin blood smears from the tail vein of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average parasitemia for each treatment group and compare it to the untreated control group to determine the percentage of suppression. The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined.

  • Cross-Resistance Evaluation: To assess cross-resistance, the same protocol is performed using drug-resistant strains of rodent malaria parasites.[19] A significant increase in the ED50 and ED90 values for a new compound against a resistant strain compared to a sensitive strain indicates cross-resistance.

Future Perspectives and Conclusion

The development of novel 4-aminoquinoline analogs that are active against resistant strains of P. falciparum is a testament to the power of medicinal chemistry in addressing the challenge of drug resistance.[10][21][22] The data clearly indicates that strategic modifications to the 4-aminoquinoline scaffold can restore potent antimalarial activity. However, the path to clinical application is long and requires a multifaceted approach. Future research should focus on:

  • Multistage Activity: Identifying compounds like LDT-623 that are active against not only the asexual blood stages but also the liver and gametocyte stages of the parasite to prevent transmission and relapse.[3]

  • Favorable Pharmacokinetics and Safety Profiles: Ensuring that new analogs have good bioavailability, appropriate half-lives, and low toxicity.[2]

  • Combination Therapy: Exploring the use of new 4-aminoquinoline analogs as partner drugs in combination therapies to enhance efficacy and delay the emergence of resistance.[22]

References

Safety Operating Guide

Navigating the Disposal of 4-Chloroquinolin-7-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, understanding the specific disposal protocols for compounds like 4-Chloroquinolin-7-amine is not merely a regulatory obligation but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the rationale behind each step. Our objective is to empower you with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is essential to recognize the inherent hazards associated with this compound. As a halogenated aromatic amine, this compound presents a multi-faceted risk profile that dictates its handling and disposal requirements.[1][2]

  • Chemical Classification: this compound is classified as a halogenated organic compound due to the presence of a chlorine atom on the quinoline ring.[3][4][5][6] This classification is paramount, as it mandates segregation from non-halogenated waste streams due to the different and more stringent disposal methods required for halogenated compounds.[4][7]

  • Toxicity and Irritation: While specific toxicological data for this compound may be limited, the broader class of aromatic amines is known for potential carcinogenicity and mutagenicity.[1] Structurally related compounds, such as 4,7-dichloroquinoline, are known to cause skin and serious eye irritation.[8][9][10] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it to be toxic if swallowed, in contact with skin, or if inhaled.[11]

Hazard Summary Table
Hazard ClassificationDescriptionRationale
Halogenated Organic Compound Contains a carbon-halogen bond.Requires disposal via incineration at high temperatures to prevent the formation of toxic byproducts. Must be segregated from non-halogenated waste.[4][7]
Aromatic Amine Contains an amino group attached to an aromatic ring.This class of compounds is associated with potential carcinogenicity and mutagenicity.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be toxic through multiple exposure routes based on related compounds.[11][12]Prudent to handle with appropriate personal protective equipment (PPE) to minimize exposure.
Skin and Eye Irritant Likely to cause irritation upon contact, based on data for similar quinoline derivatives.[8][9][10]Requires the use of gloves and safety goggles or a face shield during handling.
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects.[11][13]Under no circumstances should this compound be disposed of down the sink or in regular trash.[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a systematic process that begins the moment the chemical is deemed waste. The following workflow provides a clear, logical progression from waste generation to final disposal.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Storage and Pickup cluster_2 Final Disposal A Step 1: Waste Identification Is the material this compound or contaminated with it? B Step 2: Segregation Is the waste solid or liquid? A->B C Solid Waste Collection Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. B->C Solid D Liquid Waste Collection Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. B->D Liquid E Step 3: Container Management Ensure container is properly sealed and labeled. C->E D->E F Step 4: Storage Store in a designated Satellite Accumulation Area (SAA). E->F G Step 5: Full Container Is the container full? F->G H Step 6: Request Pickup Contact Environmental Health & Safety (EHS) for hazardous waste pickup. G->H Yes I Step 7: EHS Collection Waste is collected by trained EHS personnel. H->I J Step 8: Final Disposal Waste is transported to a licensed hazardous waste facility for incineration. I->J

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

Personnel Required: Laboratory personnel trained in handling hazardous chemical waste.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Procedure:

  • Waste Segregation at the Source:

    • Immediately upon generation, segregate waste containing this compound into a dedicated "Halogenated Organic Waste" stream.[3][4][7]

    • Rationale: Halogenated and non-halogenated waste are treated differently for final disposal.[4] Mixing these waste streams leads to higher disposal costs and can create dangerous chemical incompatibilities.[14][15][16][17] Do not mix with strong oxidizing agents, acids, or bases.[8][9][14]

  • Container Selection and Labeling:

    • Solid Waste: Collect solid this compound and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealable container, such as a polyethylene pail or a glass jar with a screw-top lid.[18]

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof carboy, typically made of high-density polyethylene (HDPE) or glass.[19]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity of the waste.[3] The date of initial waste accumulation should also be recorded.

  • Waste Storage in the Laboratory:

    • Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be a secondary containment bin or tray to capture any potential leaks or spills.

    • Ensure that the storage area is away from sources of ignition and incompatible chemicals.[8][9]

  • Disposal of Contaminated Glassware:

    • Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).

    • The initial rinsate must be collected and disposed of as halogenated liquid waste.[2]

    • Subsequent rinses, after the initial decontamination, can be handled according to standard laboratory procedures for non-hazardous solvent waste, provided the initial rinse was thorough.

  • Arranging for Final Disposal:

    • Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[18][20]

    • Provide them with accurate information about the waste composition and quantity.

    • Follow their specific instructions for packaging and pickup.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:
  • Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large, in a poorly ventilated area, or involves a significant amount of dust, evacuate the area.

  • Containment: If it is safe to do so, prevent the spread of the spill using absorbent pads or other inert materials (e.g., vermiculite, sand).[3]

  • Cleanup:

    • For small spills, carefully cover the material with an inert absorbent.

    • Gently sweep or scoop the contaminated absorbent material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as halogenated hazardous waste.[13][21]

  • Reporting: Report all spills to your laboratory supervisor and the EHS office, regardless of size.

Exposure Response:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][21]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][21] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][21] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][21]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that the disposal of this compound is conducted in an environmentally responsible and compliant manner. This commitment to meticulous chemical handling and waste management is a hallmark of scientific excellence.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research requires an unwavering commitment to safety. When handling potent compounds like 4-Chloroquinolin-7-amine (CAS No. 1198-40-9), a key intermediate in medicinal chemistry, a thorough understanding of its hazard profile is not just procedural—it's the bedrock of responsible science. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure the highest level of safety for all laboratory personnel.

The "Why": Understanding the Hazard Profile of this compound

Effective protection begins with a clear understanding of the risks. This compound is classified under the Globally Harmonized System (GHS) with specific and significant hazards that dictate our PPE strategy.

  • Acute Oral Toxicity (Category 3): The compound is designated with the hazard statement H301: "Toxic if swallowed".[1][2] This classification signifies that even small quantities ingested accidentally can cause serious harm or be fatal. This hazard makes hand-to-mouth contamination a critical control point.

  • Serious Eye Irritation (Category 2A): The H319 statement, "Causes serious eye irritation," is consistently reported.[1][2] Contact with the eyes can lead to significant, potentially painful, and lasting damage.

  • Skin Irritation (Category 2): While not universally listed in all brief summaries, detailed safety data sheets (SDS) for analogous compounds and the parent structure often indicate a risk of skin irritation.[3][4][5][6] Prudent practice dictates treating it as a potential skin irritant.

  • Inhalation Hazard: As a solid powder, this compound presents a risk of aerosolization. Inhaling the dust can lead to respiratory tract irritation.[4]

These hazards collectively demand a multi-layered PPE approach that prevents oral ingestion, eye contact, skin exposure, and inhalation.

The "What": Selecting the Right PPE for the Task

The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific laboratory operation. The following table outlines the recommended PPE based on the nature and scale of the work being performed.

Task Minimum Required PPE Rationale & Expert Insight
Handling/Weighing Solid Powder Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, N95 Respirator (or higher)The primary risks are inhalation of fine powder and gross contamination of hands and surfaces. Double-gloving provides a buffer against contamination during doffing. An N95 respirator is essential to prevent inhalation of aerosolized particles. All work must be done in a chemical fume hood or ventilated enclosure.[7]
Preparing Solutions (Small Scale, <1g) Nitrile Gloves, Lab Coat, Chemical Splash GogglesThe risk of aerosolization is reduced, but splashing remains a significant concern. Goggles are mandatory to protect against eye irritation from droplets.[2][3]
Preparing Solutions / Running Reactions (Large Scale, >1g) Double Nitrile Gloves, Chemical-Resistant Apron (over Lab Coat), Chemical Splash Goggles, and Face ShieldThe increased volume elevates the risk of significant splashes. A face shield provides a secondary layer of protection for the entire face, and a chemical-resistant apron protects the torso from larger spills.[8][9]
Transferring Solutions Nitrile Gloves, Lab Coat, Chemical Splash GogglesSimilar to small-scale solution preparation, the primary hazard is accidental splashing.
Waste Disposal Nitrile Gloves, Lab Coat, Chemical Splash GogglesHandling waste containers carries the same risks as handling the primary materials. Always wear PPE when managing hazardous waste streams.[10]
The "How": Self-Validating Protocols for Donning and Doffing PPE

The order of operations in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. An error in this sequence can negate the protective value of the equipment.

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat/Coveralls: Put on your lab coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, put it on over the lab coat.

  • Respirator (if required): If handling the solid powder, now is the time to put on your N95 respirator. Perform a seal check to ensure a tight fit.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

This process is designed to systematically remove the most contaminated items first.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves. Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.[10]

  • Face Shield/Apron: Remove the face shield and/or chemical-resistant apron by handling the straps or ties. Place in a designated area for decontamination or disposal.

  • Lab Coat: Unbutton the lab coat. Peel it off from the shoulders, turning the sleeves inside out as you go. Fold it so the contaminated exterior is contained within the fold and place it in the appropriate laundry or disposal bin.

  • Goggles: Remove goggles by handling the strap, not the front.

  • Respirator: Remove the respirator by the straps without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound substance_form What is the physical form? start->substance_form solid Solid Powder substance_form->solid Solid liquid Solution / Liquid substance_form->liquid Liquid solid_ppe Required PPE: - Fume Hood / Ventilated Enclosure - N95 Respirator - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat solid->solid_ppe liquid_scale What is the scale of work? liquid->liquid_scale small_scale Small Scale (<1g) liquid_scale->small_scale Small large_scale Large Scale (>1g) liquid_scale->large_scale Large small_scale_ppe Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat small_scale->small_scale_ppe large_scale_ppe Required PPE: - Face Shield + Goggles - Chemical-Resistant Apron - Double Nitrile Gloves - Lab Coat large_scale->large_scale_ppe

Caption: PPE selection workflow for this compound.

Disposal and Decontamination

All disposable PPE that has come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste".[10]

  • Reusable PPE: Goggles, face shields, and any reusable equipment must be decontaminated thoroughly after use. Wipe down with a suitable solvent (e.g., ethanol) followed by soap and water. Ensure all cleaning materials are also disposed of as hazardous waste.[10]

By adhering to these principles and protocols, you build a resilient safety culture that protects not only yourself but your entire team. This commitment to operational excellence ensures that your groundbreaking research can proceed with confidence and integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroquinolin-7-amine
Reactant of Route 2
Reactant of Route 2
4-Chloroquinolin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.